Product packaging for Diisopropyl paraoxon(Cat. No.:CAS No. 3254-66-8)

Diisopropyl paraoxon

Cat. No.: B15381658
CAS No.: 3254-66-8
M. Wt: 303.25 g/mol
InChI Key: SHMLKFTUAKLHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diisopropyl paraoxon, chemically known as diisopropyl (4-nitrophenyl) phosphate, is an organophosphate compound that functions as a potent acetylcholinesterase (AChE) inhibitor . This compound is the isopropyl analog of paraoxon and operates through a mechanism involving the covalent phosphorylation of the serine residue within the active site of the acetylcholinesterase enzyme . This inhibition prevents the hydrolysis of the neurotransmitter acetylcholine, leading to its accumulation in cholinergic synapses and resulting in a hypercholinergic state, which is a characteristic effect of organophosphorus compounds . In research settings, this compound serves as a critical tool in neuroscience, toxicology, and enzymology studies. It is particularly valuable for investigating the mechanisms of organophosphate toxicity , studying the differential inhibition of various molecular forms of acetylcholinesterase in the brain , and exploring catalytic detoxification pathways . The compound has also been utilized as a model organophosphorus compound in studies related to the development of catalytic bioscavengers, which are enzymes like paraoxonase (PON1) and diisopropyl fluorophosphatase (DFPase) that can hydrolyze and neutralize toxic organophosphates . From a physicochemical perspective, this compound is insoluble in water but soluble in ethanol, which is an important consideration for the preparation of stock solutions in an experimental context . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with institutional guidelines for highly hazardous chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18NO6P B15381658 Diisopropyl paraoxon CAS No. 3254-66-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3254-66-8

Molecular Formula

C12H18NO6P

Molecular Weight

303.25 g/mol

IUPAC Name

(4-nitrophenyl) dipropan-2-yl phosphate

InChI

InChI=1S/C12H18NO6P/c1-9(2)17-20(16,18-10(3)4)19-12-7-5-11(6-8-12)13(14)15/h5-10H,1-4H3

InChI Key

SHMLKFTUAKLHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C

Origin of Product

United States

Foundational & Exploratory

Diisopropyl Paraoxon's Assault on Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of diisopropyl paraoxon, an organophosphate compound, on the enzyme acetylcholinesterase (AChE). This document is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, neurobiology, and pharmacology.

Executive Summary

This compound is a potent, irreversible inhibitor of acetylcholinesterase, a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of AChE by this compound leads to an accumulation of acetylcholine in synaptic clefts and neuromuscular junctions, resulting in overstimulation of cholinergic receptors, which can cause a range of severe physiological effects, including convulsions, respiratory failure, and death.[3][4] This guide details the molecular interactions, kinetic parameters, and the phenomenon of "aging" associated with this inhibition. Furthermore, it provides standardized experimental protocols for studying these interactions in a laboratory setting.

The Core Mechanism: Irreversible Inhibition

The primary mechanism of action of this compound is the covalent modification of the acetylcholinesterase active site.[3][5] The process can be broken down into two main stages: phosphylation and aging.

2.1. Phosphylation of the Active Site

The active site of AChE contains a catalytic triad of amino acid residues: Serine-203, Histidine-447, and Glutamate-334.[3] this compound acts as a "suicide inhibitor." The phosphorus atom of the this compound molecule is attacked by the hydroxyl group of the Serine-203 residue.[5][6][7] This results in the formation of a stable, covalent phosphoryl-serine bond, rendering the enzyme catalytically inactive.[8] A diisopropyl phosphate molecule is released in the process.

G AChE Active AChE Serine-203 (Active) Complex Reversible Michaelis Complex AChE->Complex Binding Paraoxon {this compound} Paraoxon->Complex Inhibited Phosphylated AChE (Inactive) Complex->Inhibited Phosphylation Aging Aged AChE (Irreversible) Inhibited->Aging Aging (Dealkylation) Reactivation {Active AChE} Inhibited->Reactivation Reactivation Oxime {Oxime Reactivator} Oxime->Reactivation

Figure 1: Mechanism of AChE inhibition by this compound.

2.2. The "Aging" Phenomenon

Following phosphylation, the enzyme-inhibitor complex can undergo a time-dependent process known as "aging."[6][7] This process involves the dealkylation of one of the isopropyl groups attached to the phosphorus atom.[3][9] The resulting negatively charged phosphyl adduct is highly stabilized and becomes refractory to reactivation by standard antidotes like oximes.[3][9] This aging process renders the inhibition effectively irreversible.

Kinetics of Inhibition

The interaction between this compound and acetylcholinesterase can be quantified by several kinetic parameters. These values are crucial for understanding the potency and time course of the inhibition.

ParameterDescriptionTypical Value Range for Paraoxon & AnalogsSource(s)
k₁ Association rate constant for the formation of the reversible enzyme-inhibitor complex.0.5 nM⁻¹h⁻¹[8]
k₋₁ Dissociation rate constant of the reversible enzyme-inhibitor complex.169.5 h⁻¹[8]
kᵢ (k₂) Bimolecular rate constant of inhibition (phosphylation rate).3.2 x 10⁵ to 7.0 x 10⁵ M⁻¹min⁻¹[10]
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.Varies by species and conditions.[11][12]
kₐ First-order rate constant for the aging process.Species and OP dependent.[11]
kₛ First-order rate constant for spontaneous reactivation.Species and OP dependent.[11]

Note: The provided values for k₁, k₋₁, and kᵢ are for the closely related compound paraoxon, as specific data for the diisopropyl variant is less common in literature. The principles and relative magnitudes are comparable.

Experimental Protocols

The following section details a standardized protocol for measuring acetylcholinesterase inhibition, based on the widely used Ellman's assay.[13][14]

4.1. Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method to determine AChE activity.[14] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[15] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[14][16] The rate of color change is directly proportional to the AChE activity.

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis by AChE AChE AChE DTNB DTNB (Colorless) Thiocholine->DTNB Reacts with TNB TNB (Yellow) Abs @ 412 nm DTNB->TNB Reaction

Figure 2: Workflow of the Ellman's assay for AChE activity.

4.2. Materials and Reagents

  • Phosphate buffer (e.g., 20 mM PBS, pH 7.4)[17]

  • Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or recombinant sources)

  • This compound stock solution (in a suitable solvent like ethanol)[1]

  • Acetylthiocholine iodide (ATCh) solution

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm[16]

4.3. Assay Procedure

  • Enzyme and Inhibitor Incubation:

    • Pipette the AChE solution into the wells of a 96-well plate.

    • Add varying concentrations of the this compound solution to the wells. Include a control group with no inhibitor.

    • Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibition to occur.[11]

  • Initiation of Reaction:

    • Prepare a fresh reaction mixture containing the phosphate buffer, ATCh, and DTNB.[15]

    • Add the reaction mixture to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in a plate reader.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).[16]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of AChE inhibition for each concentration of this compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[12]

Physiological Consequences of Inhibition

The inhibition of AChE by this compound has profound effects on the nervous system due to the accumulation of acetylcholine.[3] This leads to a state of cholinergic crisis, characterized by the overstimulation of muscarinic and nicotinic receptors.

G cluster_muscarinic Muscarinic Effects cluster_nicotinic Nicotinic Effects Inhibition AChE Inhibition by This compound ACh_Accumulation Acetylcholine Accumulation Inhibition->ACh_Accumulation Receptor_Overstim Cholinergic Receptor Overstimulation ACh_Accumulation->Receptor_Overstim Salivation Salivation Receptor_Overstim->Salivation Lacrimation Lacrimation Receptor_Overstim->Lacrimation Urination Urination Receptor_Overstim->Urination Defecation Defecation Receptor_Overstim->Defecation Bronchoconstriction Bronchoconstriction Receptor_Overstim->Bronchoconstriction Muscle_Fasciculations Muscle Fasciculations Receptor_Overstim->Muscle_Fasciculations Tachycardia Tachycardia Receptor_Overstim->Tachycardia Paralysis Paralysis Muscle_Fasciculations->Paralysis

Figure 3: Pathophysiological consequences of AChE inhibition.

Conclusion

This compound serves as a classic example of an irreversible organophosphate inhibitor of acetylcholinesterase. Its mechanism, involving the phosphylation of the active site serine and subsequent aging, provides a clear model for understanding the toxicology of this class of compounds. The detailed kinetic analysis and standardized experimental protocols outlined in this guide are essential for the continued research and development of effective countermeasures and therapeutics for organophosphate poisoning.

References

Diisopropyl Paraoxon: A Technical Guide to its Function as a Serine Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl paraoxon (DPP), the isopropyl analog of paraoxon, is a potent organophosphate compound widely utilized in biomedical research as an inhibitor of serine hydrolases.[1] Due to its high toxicity and irreversible binding to the active site of these enzymes, DPP serves as a valuable tool for studying enzyme function, validating new pharmacological targets, and as a less hazardous surrogate for highly toxic nerve agents in the development of novel antidotes.[1] This technical guide provides an in-depth overview of DPP, focusing on its mechanism of action, quantitative inhibitory data, experimental protocols for its use, and its impact on key signaling pathways.

Chemical and Physical Properties

PropertyValue
IUPAC Name 4-Nitrophenyl di(propan-2-yl) phosphate
Other Names Diisopropyl (4-nitrophenyl) phosphate
CAS Number 3254-66-8
Molecular Formula C₁₂H₁₈NO₆P
Molar Mass 303.251 g·mol⁻¹
Appearance Not specified, typically a colorless to yellowish oil
Solubility Insoluble in water, soluble in ethanol

Mechanism of Action: Irreversible Inhibition of Serine Hydrolases

Serine hydrolases are a large and diverse class of enzymes that utilize a nucleophilic serine residue in their active site to catalyze the hydrolysis of various substrates.[2] This enzyme superfamily includes critical members such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL), which are involved in a myriad of physiological processes including neurotransmission, lipid metabolism, and inflammation.[2]

The inhibitory action of this compound stems from its ability to act as a suicide substrate. The phosphorus atom in DPP is highly electrophilic and is readily attacked by the nucleophilic serine residue in the active site of the serine hydrolase. This results in the formation of a stable, covalent phosphoseryl adduct, effectively and irreversibly inactivating the enzyme. The p-nitrophenol group is released as a leaving group.

G cluster_0 Active Serine Hydrolase Active Serine Hydrolase Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Active Serine Hydrolase->Enzyme-Inhibitor Complex Nucleophilic attack by active site Serine This compound (DPP) This compound (DPP) This compound (DPP)->Enzyme-Inhibitor Complex Phosphorylated (Inactive) Enzyme Phosphorylated (Inactive) Enzyme Enzyme-Inhibitor Complex->Phosphorylated (Inactive) Enzyme Covalent bond formation p-Nitrophenol p-Nitrophenol Enzyme-Inhibitor Complex->p-Nitrophenol Release of leaving group

Caption: Mechanism of irreversible inhibition of a serine hydrolase by this compound.

Quantitative Inhibition Data

The potency of this compound and its close analog, paraoxon, has been quantified against several serine hydrolases. The following table summarizes available IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

EnzymeInhibitorIC₅₀ (nM)Organism/TissueReference
Cannabinoid Receptor (CB1)Paraoxon1200-4200Mouse brain[3]
Cannabinoid Receptor (CB1)Chlorpyrifos oxon14Mouse brain[3]
Cannabinoid Receptor (CB1)Diazoxon1200-4200Mouse brain[3]
Cannabinoid Receptor (CB1)Dichlorvos1200-4200Mouse brain[3]
Monoacylglycerol Lipase (MAGL)Isopropyl dodecylfluorophosphonate (IDFP)0.1-10Mouse brain[4]

Note: While the cannabinoid receptor CB1 is a G-protein coupled receptor and not a serine hydrolase, organophosphates have been shown to inhibit agonist binding, suggesting an interaction with a closely coupled nucleophilic site.[3] Data for this compound specifically is limited in publicly available literature; however, the data for paraoxon and other organophosphates provide a strong indication of its inhibitory potential against a range of serine hydrolases.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Adapted from Ellman's Assay)

This protocol describes a colorimetric method to determine the acetylcholinesterase inhibitory activity of this compound. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.[5]

Materials:

  • This compound (DPP)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.

    • Dissolve ATCI in phosphate buffer to a final concentration of 15 mM.

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be optimized to yield a linear reaction rate over the desired time course.

    • Prepare a series of dilutions of DPP in a suitable solvent (e.g., ethanol, DMSO) and then dilute further in phosphate buffer. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of the different concentrations of DPP solution.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the AChE solution to each well.

    • For the control (100% activity), add 20 µL of buffer or the corresponding solvent without DPP.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of the ATCI solution to each well to start the enzymatic reaction.

    • Immediately add 10 µL of the DTNB solution to each well.

  • Measure Absorbance:

    • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each DPP concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the DPP concentration to determine the IC₅₀ value.

G cluster_workflow AChE Inhibition Assay Workflow Prepare Reagents Prepare Reagents Assay Setup in 96-well plate Assay Setup in 96-well plate Prepare Reagents->Assay Setup in 96-well plate Pre-incubation (Inhibitor + Enzyme) Pre-incubation (Inhibitor + Enzyme) Assay Setup in 96-well plate->Pre-incubation (Inhibitor + Enzyme) Reaction Initiation (Substrate + DTNB) Reaction Initiation (Substrate + DTNB) Pre-incubation (Inhibitor + Enzyme)->Reaction Initiation (Substrate + DTNB) Kinetic Measurement (Absorbance at 412 nm) Kinetic Measurement (Absorbance at 412 nm) Reaction Initiation (Substrate + DTNB)->Kinetic Measurement (Absorbance at 412 nm) Data Analysis (IC50 determination) Data Analysis (IC50 determination) Kinetic Measurement (Absorbance at 412 nm)->Data Analysis (IC50 determination) G cluster_abpp Competitive ABPP Workflow Proteome Preparation Proteome Preparation Competitive Inhibition (DPP) Competitive Inhibition (DPP) Proteome Preparation->Competitive Inhibition (DPP) Probe Labeling (e.g., FP-Rhodamine) Probe Labeling (e.g., FP-Rhodamine) Competitive Inhibition (DPP)->Probe Labeling (e.g., FP-Rhodamine) SDS-PAGE SDS-PAGE Probe Labeling (e.g., FP-Rhodamine)->SDS-PAGE In-gel Fluorescence Scanning In-gel Fluorescence Scanning SDS-PAGE->In-gel Fluorescence Scanning Target Identification Target Identification In-gel Fluorescence Scanning->Target Identification G cluster_ecs Impact of DPP on the Endocannabinoid System cluster_faah FAAH Pathway cluster_magl MAGL Pathway DPP This compound (DPP) FAAH FAAH (Serine Hydrolase) DPP->FAAH Inhibition MAGL MAGL (Serine Hydrolase) DPP->MAGL Inhibition Ethanolamine Ethanolamine FAAH->Ethanolamine ArachidonicAcid1 Arachidonic Acid FAAH->ArachidonicAcid1 AEA Anandamide (AEA) AEA->FAAH Hydrolysis CB1R Cannabinoid Receptor 1 (CB1) AEA->CB1R Activation Glycerol Glycerol MAGL->Glycerol ArachidonicAcid2 Arachidonic Acid MAGL->ArachidonicAcid2 twoAG 2-Arachidonoylglycerol (2-AG) twoAG->MAGL Hydrolysis twoAG->CB1R Activation Downstream Downstream Signaling (e.g., modulation of neurotransmitter release) CB1R->Downstream

References

In Vitro Stability of Diisopropyl Paraoxon in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl paraoxon, the isopropyl analog of paraoxon, is an organophosphate compound of significant interest in toxicological and neurochemical research due to its potent inhibition of acetylcholinesterase. Understanding its stability in aqueous environments is critical for the design and interpretation of in vitro studies, the development of analytical methods, and the assessment of its environmental fate. This technical guide provides a comprehensive overview of the in vitro stability of this compound in aqueous solutions, summarizing key data, detailing experimental methodologies, and illustrating the fundamental chemical processes involved.

Core Concepts: Hydrolysis of this compound

The primary mechanism of this compound degradation in aqueous solutions is hydrolysis. This chemical reaction involves the cleavage of the phosphate ester bond, specifically the P-O bond connecting the diisopropyl phosphate group to the p-nitrophenol leaving group. This process is significantly influenced by the pH of the solution.

Influence of pH on Stability

The stability of organophosphates like this compound is highly dependent on pH.[1][2][3] Generally, these compounds exhibit greater stability in acidic to neutral conditions and undergo accelerated degradation under alkaline conditions.[4] For the closely related compound, paraoxon (diethyl paraoxon), aqueous solutions are reported to be stable up to pH 7.[4] In alkaline solutions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the phosphorus center and facilitating the cleavage of the p-nitrophenyl ester bond.[3] This leads to the formation of diisopropyl phosphate and p-nitrophenol.[1]

Quantitative Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, data for the closely related paraoxon can provide valuable insights into its expected behavior. The degradation of paraoxon has been shown to follow first-order kinetics.[1][5]

CompoundpHTemperature (°C)Half-life (t½)Rate Constant (k)Reference
Paraoxon3.1204726 hours[4]
Paraoxon5.0204156 hours[4]
Paraoxon7.4203450 hours[4]
Paraoxon9.02069.9 hours[4]
Paraoxon10.4206.0 hours[4]
Paraoxon9.010181 hours[4]
Paraoxon9.04018.2 hours[4]
Paraoxon9.0605.8 hours[4]
Paraoxon4Not Specifiedkobs = 0.4791 h⁻¹ (in the presence of Fe⁰ NPs)[1]
Paraoxon7Not Specifiedkobs = 0.4519 h⁻¹ (in the presence of Fe⁰ NPs)[1]
Paraoxon10Not Specifiedkobs = 0.4175 h⁻¹ (in the presence of Fe⁰ NPs)[1]

Note: The data presented for paraoxon suggests that this compound would also exhibit significantly decreased stability with increasing pH and temperature. The presence of catalytic agents, such as the zero-valent iron nanoparticles (Fe⁰ NPs) in the study by Abu-Lail et al., can also accelerate degradation.[1]

Experimental Protocols

To assess the in vitro stability of this compound, a well-defined experimental protocol is essential. The following outlines a general methodology based on established practices for studying the hydrolysis of organophosphates.

Preparation of Aqueous Solutions
  • Buffers: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 4, 7, and 10). Commonly used buffers include phosphate, citrate, and borate buffers. Ensure the buffer system does not interfere with the analytical method.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent, such as ethanol or acetonitrile, due to its limited water solubility.[6]

  • Working Solutions: Dilute the stock solution with the respective aqueous buffers to achieve the desired final concentration for the stability study. The final concentration of the organic solvent should be kept to a minimum to avoid influencing the hydrolysis rate.

Stability Study (Incubation)
  • Temperature Control: Incubate the prepared working solutions in temperature-controlled environments (e.g., water baths or incubators) at specific temperatures (e.g., 25°C, 37°C).

  • Time Points: Collect aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The frequency of sampling should be adjusted based on the expected rate of degradation at a given pH and temperature.

  • Sample Quenching: Immediately after collection, quench the reaction in the aliquots to prevent further degradation before analysis. This can be achieved by acidification (e.g., adding a small volume of a strong acid) or by rapid freezing and storage at low temperatures (e.g., -20°C or -80°C).

Analytical Quantification
  • Methodology: The concentration of this compound and its primary degradation product, p-nitrophenol, can be quantified using various analytical techniques. High-performance liquid chromatography (HPLC) with UV detection is a common and reliable method. Gas chromatography (GC) coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) can also be employed.

  • Chromatographic Conditions (for HPLC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer solution) is a common mobile phase.

    • Detection: Monitor the absorbance at a wavelength where both this compound and p-nitrophenol have significant absorbance, or at their respective absorption maxima. The formation of the yellow p-nitrophenolate ion under alkaline conditions can be monitored spectrophotometrically around 400 nm.

  • Data Analysis: Plot the concentration of this compound versus time for each condition (pH and temperature). Determine the degradation rate constant (k) and the half-life (t½) by fitting the data to a first-order decay model: ln([A]t) = -kt + ln([A]0)

Visualizing the Process

Hydrolysis Pathway of this compound

The following diagram illustrates the chemical transformation of this compound in an aqueous alkaline environment.

Caption: Hydrolysis of this compound.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps involved in conducting an in vitro stability study of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Aqueous Buffers (Varying pH) prep_working Prepare Working Solutions prep_buffers->prep_working prep_stock Prepare this compound Stock Solution prep_stock->prep_working incubate Incubate at Controlled Temperatures prep_working->incubate sample Collect Aliquots at Time Intervals incubate->sample quench Quench Reaction sample->quench analyze Quantify via HPLC or GC quench->analyze calculate Calculate Rate Constant (k) and Half-life (t½) analyze->calculate

Caption: Experimental workflow for stability testing.

Conclusion

The in vitro stability of this compound in aqueous solutions is a critical parameter for researchers in various scientific disciplines. Its degradation is primarily driven by hydrolysis, a process that is significantly accelerated by increasing pH and temperature. While specific kinetic data for this compound is not extensively documented, the behavior of its close analog, paraoxon, provides a strong indication of its stability profile. By following robust experimental protocols, researchers can accurately determine the stability of this compound under their specific experimental conditions, ensuring the reliability and validity of their in vitro studies.

References

Toxicological Profile of Diisopropyl Paraoxon: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited toxicological data is available for diisopropyl paraoxon specifically. Much of the information presented in this guide is extrapolated from studies on its close structural analog, paraoxon (diethyl paraoxon), and other related organophosphate compounds. This is clearly indicated where applicable.

Introduction

This compound (4-Nitrophenyl di(propan-2-yl) phosphate) is an organophosphate compound and the isopropyl analog of paraoxon.[1] Like other organophosphates, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1] This guide provides a comprehensive overview of the available toxicological data on this compound and related compounds, focusing on its mechanism of action, pharmacokinetics, and various toxicological endpoints.

Mechanism of Action

The principal mechanism of action of this compound is the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[2][3] This overstimulation is responsible for the characteristic signs of organophosphate poisoning, often referred to as a "cholinergic crisis."[2][3]

Acetylcholinesterase Inhibition

This compound, like other organophosphates, phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, covalent bond. This effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The kinetics of this inhibition can be complex, with the inhibitory capacity of some organophosphates changing as a function of their concentration.[4]

Downstream Signaling Pathways

The accumulation of acetylcholine at synapses triggers a cascade of downstream signaling events through both muscarinic and nicotinic receptors, affecting numerous physiological processes.

  • Muscarinic Receptor Signaling: Overstimulation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors, can lead to a variety of effects depending on the subtype (M1-M5) and the tissue in which they are expressed.[5] For instance, activation of M1, M3, and M5 receptors typically involves the Gq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] Activation of M2 and M4 receptors, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5]

  • Nicotinic Receptor Signaling: Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels.[7] Their activation by excess acetylcholine leads to an influx of sodium and calcium ions, causing depolarization of the postsynaptic membrane.[8] This can result in muscle fasciculations and, eventually, paralysis due to persistent depolarization.[2] In the central nervous system, nAChR activation can modulate the release of other neurotransmitters.[9]

Below is a diagram illustrating the primary mechanism of acetylcholinesterase inhibition by this compound and the subsequent overstimulation of cholinergic receptors.

Caption: Acetylcholinesterase inhibition by this compound.

Pharmacokinetics (ADME)

  • Absorption: Organophosphates are generally well-absorbed through all routes of exposure, including dermal, inhalation, and oral.[10]

  • Distribution: Following absorption, organophosphates are distributed throughout the body. Paraoxon is known to cross the blood-brain barrier.

  • Metabolism: this compound is the isopropyl analog of paraoxon, which is the active metabolite of parathion.[1] The metabolism of parathion to paraoxon is mediated by cytochrome P450 enzymes in the liver.[11][12] Paraoxon itself can be detoxified by paraoxonases (PON1), a group of A-esterases found in the liver and plasma.[9]

  • Excretion: The metabolites of organophosphates are primarily excreted in the urine.

Toxicology

Acute Toxicity

Acute toxicity from this compound results from the rapid onset of cholinergic crisis. Symptoms can be categorized into muscarinic, nicotinic, and central nervous system (CNS) effects.[3]

  • Muscarinic Effects (SLUDGE Syndrome): Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis.[3] Other muscarinic effects include bradycardia, bronchospasm, and miosis (pinpoint pupils).[2]

  • Nicotinic Effects: Muscle fasciculations, cramping, and eventually flaccid paralysis, including paralysis of the respiratory muscles.[2] Tachycardia and hypertension can also occur.[2]

  • CNS Effects: Anxiety, confusion, convulsions, coma, and respiratory depression.[2]

Quantitative Acute Toxicity Data (Paraoxon)

SpeciesRouteLD50Reference
RatOral1.8 mg/kg[13]
RatIntraperitoneal0.716 mg/kg[13]
RatSubcutaneous0.33 mg/kg[3][14]
Chronic Toxicity

Data on the chronic toxicity of this compound are not available. Chronic exposure to other organophosphates has been associated with long-term neurological and neurobehavioral effects.

Genotoxicity

No specific genotoxicity data for this compound were found. Paraoxon, its diethyl analog, has been reported to be non-mutagenic in some bacterial assays.[13]

Carcinogenicity

There are no specific carcinogenicity studies on this compound. A long-term bioassay on di-isopropyl-ether (DIPE), a different chemical, found it to be a potential carcinogenic agent in rats, causing an increase in total malignant tumors.[15][16] However, these findings cannot be directly extrapolated to this compound due to structural differences.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound are lacking. Studies on other organophosphate esters have shown potential for reproductive and developmental effects, including impacts on reproductive performance and offspring development.[6]

Neurotoxicity

Cholinergic Neurotoxicity

As detailed in the Mechanism of Action section, the primary neurotoxic effect of this compound is due to the overstimulation of the cholinergic system.

Organophosphate-Induced Delayed Neuropathy (OPIDN)

Certain organophosphates can cause a delayed-onset peripheral neuropathy known as OPIDN.[8][13][17] This condition is characterized by axonal degeneration and is not directly related to acetylcholinesterase inhibition.[8][17] The proposed mechanism involves the inhibition of neuropathy target esterase (NTE).[8][13][17] It is unknown whether this compound can induce OPIDN.

OPIDN_Mechanism Organophosphate Certain Organophosphates (e.g., TOCP) NTE Neuropathy Target Esterase (NTE) Organophosphate->NTE Inhibition Inhibited_NTE Inhibited NTE Axonal_Degeneration Axonal Degeneration Inhibited_NTE->Axonal_Degeneration Leads to OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Axonal_Degeneration->OPIDN Results in

Caption: Proposed mechanism of OPIDN.

Oxidative Stress and Other Neurotoxic Mechanisms

Exposure to organophosphates, including paraoxon and diisopropylfluorophosphate, has been linked to oxidative stress in the brain.[18][19] The overstimulation of glutamatergic receptors, leading to excessive calcium influx, is thought to contribute to the production of reactive oxygen species (ROS).[18] This oxidative stress can lead to neuronal damage.[18] Additionally, some organophosphates may affect other neurotransmitter systems, such as the dopaminergic system.[15][20][21][22]

Oxidative_Stress_Pathway Diisopropyl_Paraoxon This compound AChE_Inhibition AChE Inhibition Diisopropyl_Paraoxon->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Receptor_Overstimulation Cholinergic Receptor Overstimulation ACh_Accumulation->Receptor_Overstimulation Glutamate_Release Increased Glutamate Release Receptor_Overstimulation->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Calcium_Influx Excessive Calcium Influx NMDA_Activation->Calcium_Influx ROS_Production Reactive Oxygen Species (ROS) Production Calcium_Influx->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage

Caption: Oxidative stress pathway in organophosphate toxicity.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following are generalized protocols based on studies with paraoxon and other organophosphates.

Acute Toxicity Study (LD50 Determination) in Rodents

This protocol is based on the "up and down" method described by Litchfield and Wilcoxon (1949) and adapted from a study on paraoxon.[3][23]

Objective: To determine the median lethal dose (LD50) of this compound following a single administration.

Animals: Adult Wistar rats (or other suitable rodent strain), weighing 200-240 g.

Materials:

  • This compound

  • Vehicle (e.g., isopropyl alcohol for initial dissolution, followed by dilution in saline)[23]

  • Syringes and needles for administration (e.g., subcutaneous)

  • Animal cages and standard laboratory animal care facilities

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in a suitable solvent and then make serial dilutions in saline to the desired concentrations.

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the study.

  • Dose Administration: Administer a single dose of this compound via the chosen route (e.g., subcutaneous injection). The volume administered is typically 1 mL/kg.[23]

  • Observation: Observe animals continuously for the first few hours post-dosing and then periodically for up to 14 days. Record signs of toxicity (e.g., fasciculations, tremor, seizures, lacrimation) and mortality.[3]

  • LD50 Calculation: The LD50 is calculated using the "up and down" method, where the dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previous animal.

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is a generalized method for assessing the inhibitory potential of a compound on AChE activity.

Objective: To determine the concentration of this compound that inhibits 50% of AChE activity (IC50).

Materials:

  • This compound

  • Source of acetylcholinesterase (e.g., purified enzyme, red blood cell lysate, or brain homogenate)

  • Acetylthiocholine (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of AChE in phosphate buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding acetylthiocholine and DTNB to the enzyme-inhibitor mixture.

  • Measurement: Measure the rate of color change at 412 nm using a microplate reader. The color is produced by the reaction of the product of acetylcholine hydrolysis (thiocholine) with DTNB.

  • IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Experimental_Workflow cluster_acute_tox Acute Toxicity (LD50) cluster_ache_inhibition AChE Inhibition (IC50) Dose_Prep_Acute Dose Preparation Dose_Admin_Acute Dose Administration (e.g., subcutaneous) Dose_Prep_Acute->Dose_Admin_Acute Animal_Acclimation Animal Acclimation Animal_Acclimation->Dose_Admin_Acute Observation_Acute Observation (14 days) - Signs of toxicity - Mortality Dose_Admin_Acute->Observation_Acute LD50_Calc LD50 Calculation Observation_Acute->LD50_Calc Enzyme_Prep Enzyme Preparation Inhibitor_Incubation Inhibitor Incubation Enzyme_Prep->Inhibitor_Incubation Reaction_Initiation Reaction Initiation (Substrate + DTNB) Inhibitor_Incubation->Reaction_Initiation Measurement Spectrophotometric Measurement (412 nm) Reaction_Initiation->Measurement IC50_Calc IC50 Calculation Measurement->IC50_Calc

Caption: Generalized experimental workflows.

Conclusion

The toxicological profile of this compound is presumed to be dominated by its potent inhibition of acetylcholinesterase, leading to a cholinergic crisis characteristic of organophosphate poisoning. While specific quantitative data for this compound are limited, information from its close analog, paraoxon, provides valuable insights into its potential acute toxicity. Further research is needed to fully characterize the pharmacokinetics and long-term toxicological effects, including chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research in this area.

References

Diisopropyl Paraoxon: A Technical Guide for Studying Organophosphate Poisoning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds represent a significant class of neurotoxic agents, widely used as pesticides and tragically repurposed as chemical warfare agents. Understanding the mechanisms of OP poisoning and developing effective countermeasures is a critical area of research. Diisopropyl paraoxon (DIP), an isopropyl analog of paraoxon, serves as a valuable research tool in this field due to its potent and irreversible inhibition of acetylcholinesterase (AChE). This technical guide provides an in-depth overview of DIP, its mechanism of action, and its application in experimental models of organophosphate poisoning. It includes a compilation of available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved, designed to equip researchers with the necessary information to effectively utilize DIP in their studies.

Introduction

This compound (4-Nitrophenyl di(propan-2-yl) phosphate) is an organophosphate that exerts its primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors, a condition known as cholinergic crisis. This crisis manifests as a wide range of symptoms, from hypersecretion and muscle fasciculations to seizures and respiratory failure, which can ultimately be fatal.

Due to its potent anticholinesterase activity, DIP is an effective tool for mimicking the toxic effects of more hazardous organophosphates in a controlled laboratory setting. Studying the downstream cellular and molecular events following DIP exposure can provide crucial insights into the pathophysiology of OP poisoning and aid in the development and screening of novel therapeutic interventions.

Mechanism of Action

The primary mechanism of action of this compound is the irreversible phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase. This covalent modification renders the enzyme inactive, preventing it from breaking down acetylcholine.

Acetylcholinesterase Inhibition

The interaction between DIP and AChE can be described by a two-step process: a reversible binding to form a Michaelis-like complex, followed by the irreversible phosphorylation of the enzyme.

  • Reversible Binding: DIP initially binds to the active site of AChE.

  • Irreversible Phosphorylation: The phosphate group of DIP is transferred to the serine residue in the AChE active site, forming a stable covalent bond. The leaving group, 4-nitrophenol, is released.

This process effectively sequesters the enzyme, leading to the accumulation of acetylcholine in the synapse and subsequent overstimulation of cholinergic receptors throughout the central and peripheral nervous systems.

Downstream Neurotoxic Effects

Beyond the initial cholinergic crisis, organophosphate poisoning, as modeled by DIP, triggers a cascade of secondary neurotoxic events that contribute to long-term neurological damage. These include:

  • Excitotoxicity: The excessive cholinergic stimulation can lead to an over-release of the excitatory neurotransmitter glutamate, resulting in excitotoxic neuronal death.

  • Oxidative Stress: The overstimulation of neurons and subsequent inflammatory responses lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This overwhelms the endogenous antioxidant defense mechanisms, causing oxidative damage to lipids, proteins, and DNA.

  • Dopaminergic System Disruption: Studies with the close analog paraoxon have shown that organophosphates can significantly alter dopamine signaling. This includes increased dopamine release in certain brain regions, which may contribute to the observed neurobehavioral effects.[2]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, this section includes data for its close and widely studied analog, paraoxon (diethyl paraoxon), to provide a comparative context for researchers.

ParameterValueSpecies/SystemReference
LD50 (Paraoxon)
Subcutaneous0.33 mg/kgRat[3]
Oral8 mg/kgMouse[4]
AChE Inhibition Kinetics (Paraoxon)
k₁ (association rate constant)0.5 nM⁻¹h⁻¹Human recombinant AChE[5]
k₋₁ (dissociation rate constant)169.5 h⁻¹Human recombinant AChE[5]
IC50 (Paraoxon)
AChE InhibitionVaries by species and conditionsMultiple[6]

Experimental Protocols

The following protocols are adapted from established methods for studying organophosphate poisoning using paraoxon and can be modified for use with this compound. Researchers should perform dose-response studies to determine the optimal concentration of DIP for their specific experimental setup.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of AChE by this compound.

Materials:

  • This compound (DIP) stock solution (in ethanol or DMSO)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of DIP in phosphate buffer.

  • In a 96-well plate, add 50 µL of each DIP dilution to triplicate wells.

  • Add 25 µL of AChE solution to each well and incubate at room temperature for a predetermined time (e.g., 30 minutes) to allow for enzyme inhibition.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • The rate of reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each DIP concentration relative to a control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DIP concentration.

In Vivo Rodent Model of Acute Organophosphate Poisoning

This protocol outlines a general procedure for inducing acute organophosphate poisoning in rodents using this compound to study its systemic effects and evaluate potential therapeutics. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound (DIP) solution (in a suitable vehicle, e.g., saline with a small amount of ethanol)

  • Rodents (e.g., mice or rats of a specific strain, age, and sex)

  • Syringes and needles for administration (e.g., subcutaneous, intraperitoneal)

  • Observational cage

  • Supportive care materials (e.g., warming pad, supplemental oxygen)

Procedure:

  • Dose Determination: Conduct a dose-response study to determine the appropriate dose of DIP to induce the desired level of toxicity (e.g., LD50, a dose that produces specific behavioral changes). For paraoxon, a subcutaneous dose of 0.33 mg/kg is the LD50 in rats.[3]

  • Administration: Administer the determined dose of DIP to the animals via the chosen route (e.g., subcutaneous injection).

  • Observation: Continuously monitor the animals for signs of cholinergic toxicity, including tremors, fasciculations, salivation, lacrimation, seizures, and respiratory distress. A standardized scoring system can be used to quantify the severity of the symptoms.

  • Therapeutic Intervention (if applicable): Administer potential therapeutic agents at predetermined time points post-DIP exposure.

  • Endpoint Measurement: At the end of the experiment, collect tissues of interest (e.g., brain, blood) for further analysis, such as measurement of AChE activity, assessment of oxidative stress markers, or histological examination. For example, 72 hours post-exposure to paraoxon, dopamine levels were found to be decreased in the hippocampus but increased in the prefrontal cortex of mice.[7]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced neurotoxicity.

Acetylcholinesterase Inhibition by this compound

AChE_Inhibition cluster_0 Normal Synaptic Function cluster_1 Organophosphate Poisoning ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Synapse Synaptic Cleft Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Choline + Acetate Choline + Acetate AChE->Choline + Acetate DIP This compound DIP->AChE Irreversible Inhibition Increased ACh\nConcentration Increased ACh Concentration Synapse->Increased ACh\nConcentration

Caption: Acetylcholinesterase (AChE) inhibition by this compound.

Downstream Neurotoxic Cascade

Neurotoxic_Cascade DIP This compound AChE_Inhibition AChE Inhibition DIP->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Cholinergic_Overstimulation Cholinergic Receptor Overstimulation ACh_Accumulation->Cholinergic_Overstimulation Glutamate_Release Increased Glutamate Release Cholinergic_Overstimulation->Glutamate_Release Oxidative_Stress Oxidative Stress Cholinergic_Overstimulation->Oxidative_Stress Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Neuronal_Damage Neuronal Damage and Death Excitotoxicity->Neuronal_Damage Oxidative_Stress->Neuronal_Damage

Caption: Downstream neurotoxic cascade following this compound exposure.

Experimental Workflow for In Vivo Studies

Experimental_Workflow Animal_Model Rodent Model Selection Dose_Response DIP Dose-Response Study Animal_Model->Dose_Response Acute_Exposure Acute DIP Exposure Dose_Response->Acute_Exposure Behavioral_Assessment Behavioral Assessment (e.g., Seizure Scoring) Acute_Exposure->Behavioral_Assessment Therapeutic_Intervention Therapeutic Intervention (Optional) Acute_Exposure->Therapeutic_Intervention Tissue_Collection Tissue Collection (Brain, Blood, etc.) Behavioral_Assessment->Tissue_Collection Therapeutic_Intervention->Tissue_Collection Biochemical_Analysis Biochemical Analysis (AChE activity, Oxidative Stress Markers) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Neuronal Damage) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Conclusion

This compound is a valuable and potent tool for researchers studying the mechanisms of organophosphate poisoning. Its ability to irreversibly inhibit acetylcholinesterase allows for the creation of robust in vitro and in vivo models of cholinergic crisis and downstream neurotoxicity. While specific quantitative data for DIP remains somewhat limited compared to its analog paraoxon, the provided protocols and pathway diagrams offer a solid foundation for designing and executing experiments. Further research is warranted to fully characterize the kinetic and toxicological profile of this compound to enhance its utility as a precise tool in the development of novel therapeutics for organophosphate poisoning.

References

An In-depth Technical Guide on the Historical Context of Diisopropyl Paraoxon Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical context, mechanism of action, and experimental methodologies related to Diisopropyl paraoxon (DIP-P). DIP-P is the isopropyl analog of paraoxon and a potent organophosphate inhibitor of acetylcholinesterase (AChE)[1]. Its history is intertwined with the development of both insecticides and chemical warfare agents, and it has since become an invaluable tool in neuroscience and pharmacology research.

Historical Development

The story of this compound begins with the broader exploration of organophosphorus compounds. In the 1930s and 1940s, research in Germany and the United Kingdom led to the synthesis of various organophosphates, including Diisopropyl fluorophosphate (DFP), for their potential as insecticides and chemical warfare agents[2][3]. These compounds were found to be highly toxic due to their ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system[4]. Paraoxon, the active metabolite of the insecticide parathion, was identified as a potent AChE inhibitor[4]. This compound, a related compound, also emerged as a subject of study due to its similar potent inhibitory effects on AChE.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its primary effect by irreversibly inhibiting acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the signal between neurons or between neurons and muscle cells[5].

The mechanism of inhibition involves the phosphorylation of a serine residue within the active site of AChE. This forms a stable covalent bond that incapacitates the enzyme, leading to the accumulation of acetylcholine in the synapse[6]. The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, resulting in a state of cholinergic crisis characterized by a range of symptoms, from muscle fasciculations and seizures to respiratory failure and death[7][8].

Quantitative Data

The potency and toxicity of organophosphates are often quantified by their IC50 (half-maximal inhibitory concentration) against AChE and their LD50 (median lethal dose). While specific data for this compound is less commonly cited than for its close relative paraoxon, the following table provides key values for paraoxon to illustrate the high potency of this class of compounds.

Parameter Value Species/Conditions Reference
Paraoxon IC50 (AChE) Varies significantly with conditions (nM to µM range)Human and various animal species[9][10]
Paraoxon LD50 (oral, rat) 1.8 mg/kgRat[11]
Paraoxon LD50 (intraperitoneal, rat) 0.716 mg/kgRat[11]
Paraoxon LD50 (subcutaneous, rat) 0.33 mg/kgRat[7][12]

Note: IC50 values for AChE inhibition by organophosphates are highly dependent on the enzyme source, purity, and assay conditions.[9][13]

Experimental Protocols

A fundamental technique for studying the effects of this compound and other AChE inhibitors is the Ellman's Assay . This colorimetric method is widely used to measure AChE activity.

Detailed Methodology for Ellman's Assay:

  • Reagent Preparation :

    • Phosphate Buffer (e.g., 0.1 M, pH 8.0).

    • Acetylcholinesterase (AChE) solution (e.g., 1 U/mL).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM).

    • Acetylthiocholine iodide (ATCI) substrate solution (e.g., 14 mM).

    • This compound solution of varying concentrations.

  • Assay Procedure (in a 96-well plate format) :

    • To each well, add 140 µL of phosphate buffer, 10 µL of the this compound solution (or vehicle for control), and 10 µL of the AChE solution[14].

    • Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme[14].

    • Add 10 µL of DTNB to the mixture[14].

    • Initiate the reaction by adding 10 µL of the ATCI substrate[14].

    • Immediately begin measuring the absorbance at 412 nm at regular intervals using a plate reader[5][14][15].

  • Principle : AChE hydrolyzes acetylthiocholine to thiocholine and acetate. The thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored compound that can be quantified spectrophotometrically. The rate of color change is proportional to the AChE activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

CholinergicSignalingPathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis mAChR Muscarinic Receptor ACh->mAChR Binds nAChR Nicotinic Receptor ACh->nAChR Binds G_Protein G-Protein mAChR->G_Protein Activates Ion_Channel Ion Channel nAChR->Ion_Channel Opens PLC Phospholipase C G_Protein->PLC Activates Cellular_Response Cellular Response PLC->Cellular_Response Ion_Channel->Cellular_Response DIP_P This compound DIP_P->AChE Inhibition

Cholinergic signaling pathway and the inhibitory action of this compound.

ExperimentalWorkflow start Start reagents Prepare Reagents (AChE, DTNB, ATCI) start->reagents add_inhibitor Add this compound (or vehicle control) reagents->add_inhibitor incubate Incubate at 25°C (10 minutes) add_inhibitor->incubate add_substrate Add ATCI Substrate incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure analyze Calculate % AChE Inhibition measure->analyze end End analyze->end

Workflow for an in vitro Acetylcholinesterase (AChE) inhibition assay.

Broader Implications and Other Mechanisms

While the primary mechanism of this compound's toxicity is AChE inhibition, research has also explored other potential effects. For instance, some studies have investigated the impact of paraoxon on dopamine release, suggesting that its neurotoxic effects may involve other neurotransmitter systems beyond the cholinergic pathway[16][17]. Additionally, the potential for organophosphates to induce oxidative stress has been a subject of investigation[18].

Conclusion

The research history of this compound is a compelling example of how compounds initially developed for one purpose can become critical tools in fundamental scientific inquiry. From its origins in the development of pesticides and nerve agents, it has become instrumental in elucidating the intricacies of the cholinergic nervous system. A thorough understanding of its historical context, potent mechanism of action, and the experimental protocols used to study it remains essential for researchers in toxicology, pharmacology, and drug development.

References

Methodological & Application

Diisopropyl Paraoxon: Application Notes for Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl paraoxon is an organophosphate compound and a potent inhibitor of acetylcholinesterase (AChE). It is the isopropyl analog of paraoxon. Due to its inhibitory activity, it is a valuable tool in neuroscience research and for studying the mechanisms of organophosphate toxicity. Proper preparation and storage of stock solutions are critical to ensure experimental reproducibility and accuracy. This document provides detailed protocols and guidelines for the preparation and storage of this compound stock solutions.

Physicochemical Properties and Solubility

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubility
This compoundWaterInsoluble[1]
EthanolSoluble[1]
Paraoxon (analog)Water3.64 mg/mL at 20°C[2]
Ether & other organic solventsFreely soluble[2]
DMSOSoluble
Methyl Parathion (analog)Ethanol≤10 mg/mL
DMSO≤10 mg/mL

Recommended Solvents for Stock Solutions

Based on available data, the following solvents are recommended for preparing this compound stock solutions:

  • Ethanol: Readily dissolves this compound and is compatible with many biological assay systems.

  • Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions of a wide range of compounds for in vitro studies.

  • Acetone: Has been used to prepare solutions of the related compound paraoxon for acetylcholinesterase inhibition assays[3].

The choice of solvent should be guided by the specific requirements of the downstream application, considering potential solvent effects on the experimental system.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in Ethanol

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol. The molecular weight of this compound is 303.25 g/mol .

Materials:

  • This compound (solid)

  • Anhydrous ethanol (ACS grade or higher)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined screw cap

  • Volumetric flask

  • Pipettes

  • Vortex mixer

  • Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat. All handling of the neat compound and concentrated solutions should be performed in a certified chemical fume hood[4].

Procedure:

  • Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound. This compound is highly toxic and should be handled with extreme care in a well-ventilated chemical fume hood[4][5].

  • Weighing: Tare a clean, dry amber glass vial on a calibrated analytical balance. Carefully weigh a precise amount of this compound (e.g., 3.03 mg) into the vial.

  • Dissolution: Add a small volume of anhydrous ethanol to the vial containing the this compound. Vortex the vial until the solid is completely dissolved.

  • Volume Adjustment: Quantitatively transfer the dissolved this compound to a volumetric flask of the desired final volume (e.g., 1 mL for a 10 mM solution). Rinse the vial with additional ethanol and add the rinsing to the volumetric flask to ensure all the compound is transferred.

  • Final Concentration: Carefully add anhydrous ethanol to the volumetric flask to bring the solution to the final desired volume.

  • Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the final stock solution to a properly labeled amber glass vial with a PTFE-lined screw cap. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Working Dilutions: For experimental use, dilute the stock solution to the desired final concentration using the appropriate assay buffer or medium. For acetylcholinesterase inhibition assays, final concentrations of paraoxon can range from nanomolar to micromolar[6][7][8].

Workflow for Stock Solution Preparation

G cluster_prep Preparation Workflow start Start: Review Safety Data Sheet weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous Ethanol weigh->dissolve transfer Quantitatively Transfer to Volumetric Flask dissolve->transfer adjust Adjust to Final Volume transfer->adjust mix Homogenize Solution adjust->mix store Store in Labeled Amber Vial mix->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

Organophosphate pesticides are susceptible to degradation, which can be influenced by temperature, light, and the solvent used.

Recommended Storage Conditions:

  • Short-term (days to weeks): Store stock solutions at 2-8°C.

  • Long-term (months to years): For optimal stability, store stock solutions at -20°C or lower.

Stability Considerations:

  • Temperature: Studies on other organophosphates have shown significantly better stability at -20°C compared to 4°C[5].

  • Light: Protect stock solutions from light by storing them in amber vials. Exposure to sunlight can cause degradation of some organophosphates.

  • pH: The related compound paraoxon is stable in aqueous solutions up to pH 7 but decomposes in alkaline conditions[2]. It is advisable to avoid basic conditions when preparing and storing this compound solutions.

  • Container Type: While not specifically studied for this compound, research on the similar compound diisopropylfluorophosphate (DFP) suggests that storage in glass containers may accelerate degradation due to the generation of hydrofluoric acid which attacks the silica in the glass. While this compound does not contain fluorine, it is prudent to consider that degradation products could potentially interact with the storage container. Using high-quality, inert containers such as amber glass vials with PTFE-lined caps is recommended.

Table 2: Recommended Storage Conditions and Stability Guidelines

ParameterRecommendationRationale
Storage Temperature
Short-Term2-8°CTo minimize degradation for immediate use.
Long-Term-20°C or belowSignificantly improves the stability of organophosphates[5].
Container Amber glass vial with PTFE-lined capProtects from light and provides an inert storage environment.
Solvent Anhydrous gradeMinimizes the potential for hydrolysis.
pH Neutral to slightly acidicAvoids alkaline conditions which can promote decomposition[2].

Safety and Disposal

This compound is a highly toxic compound and must be handled with appropriate safety precautions.

  • Handling: Always handle this compound and its concentrated solutions in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile)[4]. Avoid inhalation of dust or aerosols and prevent skin and eye contact[5].

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.

  • Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused solutions, as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Signaling Pathway and Experimental Logic

This compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

G cluster_pathway Mechanism of Action ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate DPP This compound DPP->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by this compound.

References

Application Notes and Protocol for In Vitro Inhibition of Acetylcholinesterase by Diisopropyl Paraoxon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses.[1] The inhibition of AChE is a key mechanism of action for a variety of compounds, including therapeutic drugs for Alzheimer's disease and dementia, as well as potent neurotoxins like organophosphate pesticides and nerve agents.[2][3] Diisopropyl paraoxon, an organophosphate compound, is a potent and irreversible inhibitor of AChE.[4] It acts by phosphorylating a serine residue within the active site of the enzyme, leading to its inactivation.[5] This document provides a detailed protocol for the in vitro assessment of AChE inhibition by this compound using the well-established Ellman's method.[6][7]

Principle of the Assay

The protocol is based on the colorimetric method developed by Ellman and colleagues. The assay involves two key reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.

The rate of color production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decrease in the rate of color formation.

Materials and Reagents

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Ethanol (for dissolving this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

  • Incubator set to 25°C or 37°C

Experimental Protocols

Preparation of Reagents
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

  • Acetylcholinesterase (AChE) Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1 U/mL in the final reaction mixture.

  • This compound Stock Solution: Due to its insolubility in water, dissolve this compound in 100% ethanol to prepare a high-concentration stock solution (e.g., 10 mM).[4] Further dilute this stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve the desired working concentrations. The final ethanol concentration in the assay well should be kept low (ideally ≤ 1%) to avoid affecting enzyme activity.

  • 10 mM Acetylthiocholine (ATCh) Solution: Dissolve acetylthiocholine iodide in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mM. Prepare this solution fresh daily.

  • 10 mM DTNB Solution: Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mM. Protect this solution from light.

Acetylcholinesterase Inhibition Assay Protocol

This protocol is designed for a 96-well plate format.

  • Assay Plate Setup:

    • Blank: 190 µL of 0.1 M Phosphate Buffer (pH 8.0) + 10 µL of ATCh solution.

    • Control (100% Activity): 140 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of AChE solution + 20 µL of DTNB solution + 10 µL of buffer/solvent used for the inhibitor.

    • Inhibitor Wells: 140 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of AChE solution + 20 µL of DTNB solution + 10 µL of this compound solution at various concentrations.

  • Pre-incubation with Inhibitor:

    • Add the AChE solution, DTNB solution, and either the buffer/solvent (for the control) or the this compound solution to the respective wells.

    • Incubate the plate at 25°C for a pre-determined time (e.g., 15-30 minutes) to allow the irreversible inhibitor to bind to the enzyme. A 30-minute pre-incubation is a common starting point for organophosphate inhibitors.[8]

  • Initiation of the Enzymatic Reaction:

    • Following the pre-incubation, initiate the reaction by adding 10 µL of the 10 mM ATCh solution to all wells (except the blank).

  • Measurement of Absorbance:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take kinetic readings every minute for a total of 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined from this curve using non-linear regression analysis.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from this protocol. Note that these values are illustrative and will vary depending on the specific experimental conditions and the source of the acetylcholinesterase.

ParameterDescriptionTypical Value Range (for Paraoxon)
IC50 The concentration of inhibitor required to reduce enzyme activity by 50%.10⁻⁷ to 10⁻⁶ M [9]
kᵢ (bimolecular rate constant) A measure of the potency of an irreversible inhibitor.Varies significantly with conditions
Pre-incubation Time The time the enzyme and inhibitor are incubated together before adding the substrate.15 - 30 minutes
Wavelength for Detection The wavelength at which the product of the colorimetric reaction is measured.412 nm

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Phosphorylated AChE (Inactive) Diisopropyl_Paraoxon This compound Diisopropyl_Paraoxon->AChE Irreversibly Binds to Active Site

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Phosphate Buffer (pH 8.0) prep_ache Prepare AChE Solution prep_buffer->prep_ache prep_inhibitor Prepare this compound Solutions prep_buffer->prep_inhibitor prep_substrate Prepare ATCh Solution prep_buffer->prep_substrate prep_dtnb Prepare DTNB Solution prep_buffer->prep_dtnb add_reagents Add Buffer, AChE, DTNB, and Inhibitor to 96-well plate prep_dtnb->add_reagents pre_incubate Pre-incubate for 15-30 min at 25°C add_reagents->pre_incubate add_substrate Initiate reaction with ATCh pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Read) add_substrate->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Experimental workflow for the in vitro AChE inhibition assay.

References

Application Notes and Protocols for Diisopropyl Paraoxon in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl paraoxon is an organophosphate compound and a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Due to this property, it serves as a valuable tool in neuroscience research to study cholinergic mechanisms, neurotoxicity, and the efficacy of potential antidotes. Its use in cell culture models allows for the controlled investigation of cellular and molecular pathways affected by organophosphate exposure, including apoptosis and signal transduction cascades.

These application notes provide an overview of the use of this compound in cell culture experiments, including its mechanism of action, and detailed protocols for key assays.

Note on Data: Publicly available quantitative data specifically for this compound is limited. The data presented in the following tables are for its close structural analog, paraoxon (diethyl paraoxon) . Researchers should use this information as a starting point and perform dose-response experiments to determine the optimal concentrations for this compound in their specific cell culture system.

Mechanism of Action

This compound acts as an irreversible inhibitor of acetylcholinesterase. The phosphate group of this compound covalently binds to the serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of acetylcholine in cholinergic synapses, resulting in overstimulation of nicotinic and muscarinic acetylcholine receptors and subsequent cellular and systemic effects.

Diisopropyl_Paraoxon This compound AChE Acetylcholinesterase (AChE) (Active) Diisopropyl_Paraoxon->AChE Irreversible Inhibition Breakdown Hydrolysis AChE->Breakdown AChE_inhibited Inhibited AChE (Inactive) Accumulation Accumulation AChE_inhibited->Accumulation Leads to Acetylcholine Acetylcholine Acetylcholine->Breakdown Choline_Acetate Choline + Acetate Breakdown->Choline_Acetate Synapse Synaptic Cleft Accumulation->Synapse

Figure 1: Mechanism of Acetylcholinesterase Inhibition.

Data Presentation

The following tables summarize quantitative data for the effects of paraoxon on various cell lines and acetylcholinesterase activity. This data can be used as a reference for designing experiments with this compound.

Table 1: Effect of Paraoxon on Cell Viability in SH-SY5Y Human Neuroblastoma Cells

Exposure TimeConcentration for Significant Viability DecreaseReference
24 hours> 100 µM[1]
48 hours> 10 µM[1]
72 hours> 10 µM[1]
96 hours≥ 1 µM[1]

Table 2: IC50 Values for Acetylcholinesterase Inhibition by Paraoxon and Diisopropyl Fluorophosphate (DFP)

CompoundEnzyme FormIC50Reference
Paraoxon10S32.4 nM[2]
Paraoxon4S42.4 nM[2]
Diisopropyl Fluorophosphate (DFP)10S2.66 µM[2]
Diisopropyl Fluorophosphate (DFP)4S2.98 µM[2]

Experimental Protocols

General Guidelines for Handling this compound
  • Safety Precautions: this compound is a highly toxic compound. Handle with extreme care in a designated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Stock Solution Preparation: this compound is sparingly soluble in water but soluble in organic solvents such as ethanol and DMSO. Prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. Perform serial dilutions to achieve the desired final concentrations. It is crucial to ensure thorough mixing.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cells, such as the SH-SY5Y neuroblastoma cell line.

Materials:

  • Cells of interest (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72, 96 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (various concentrations) Incubate_24h->Treat_Cells Incubate_Exposure Incubate for desired exposure time (e.g., 24, 48, 72, 96h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals with DMSO Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze data and calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Figure 2: Workflow for MTT Cell Viability Assay.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is suitable for suspension cells (e.g., Jurkat) or adherent cells that have been detached. It allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Cells of interest (e.g., Jurkat)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates or culture flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks at an appropriate density. Treat the cells with various concentrations of this compound for the desired time. Include appropriate controls.

  • Cell Harvesting:

    • Suspension cells: Collect the cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the cells from the culture medium and centrifuge.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways Affected by Organophosphates

Organophosphate exposure, including that to paraoxon, has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This change in balance promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.

Paraoxon This compound Bax Bax (Pro-apoptotic) (Upregulated) Paraoxon->Bax Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Paraoxon->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Intrinsic Apoptosis Pathway Activation.

Furthermore, organophosphates can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38. The activation of these pathways can have complex and context-dependent effects, contributing to both cell survival and apoptosis. The JNK and p38 pathways are often associated with stress responses and the induction of apoptosis, while the ERK pathway is typically linked to cell survival and proliferation.

Paraoxon This compound ROS Reactive Oxygen Species (ROS) Paraoxon->ROS ERK ERK ROS->ERK JNK JNK ROS->JNK p38 p38 ROS->p38 Survival Cell Survival ERK->Survival Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Figure 4: MAPK Signaling Pathway Activation.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Activity Assay

This colorimetric assay, based on the Ellman method, measures the activity of AChE and can be used to determine the inhibitory potential of this compound.

Materials:

  • Purified acetylcholinesterase (from electric eel or recombinant human)

  • This compound stock solution (in DMSO)

  • Phosphate buffer (pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCI in the phosphate buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of the AChE solution to each well. Add 50 µL of different concentrations of this compound (or vehicle control) to the respective wells. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for enzyme inhibition.

  • Substrate Addition: To initiate the reaction, add 50 µL of the ATCI solution to each well.

  • Color Development: The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes at 1-minute intervals.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the effects of organophosphates on cellular systems. The protocols and data provided in these application notes offer a foundation for researchers to design and execute experiments to investigate its cytotoxic, apoptotic, and enzyme-inhibitory properties. Due to the limited availability of specific data for this compound, it is imperative to perform careful dose-response studies to determine the optimal experimental conditions for each specific cell line and assay.

References

Application Notes and Protocols for Diisopropyl Paraoxon (DFP) Administration in Animal Models of Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisopropyl paraoxon (DFP), an organophosphate (OP) compound and a potent irreversible acetylcholinesterase (AChE) inhibitor, serves as a surrogate for studying the neurotoxic effects of nerve agents like sarin. Acute DFP intoxication in animal models leads to a cholinergic crisis characterized by seizures, which can progress to status epilepticus, resulting in significant neuropathology and long-term cognitive deficits. These application notes provide an overview of the experimental models, key quantitative data, and detailed protocols for investigating DFP-induced neurotoxicity.

Data Presentation

The following tables summarize quantitative data from studies using DFP to induce neurotoxicity in rodent models. This data provides a baseline for researchers designing new experiments.

Table 1: Acetylcholinesterase (AChE) Inhibition Following DFP Administration in Rats

Brain RegionTime Post-DFP (1 hour)
Cortex>90% inhibition
Hippocampus>90% inhibition
Subcortical Regions>90% inhibition
Cerebellum>90% inhibition
BloodSignificantly depressed

Data compiled from a study where rats were administered DFP (4 mg/kg, s.c.)[1].

Table 2: Neurodegeneration in Rat Brain Regions Following DFP Administration

Brain RegionPeak Time of Neuronal Injury (FJB-positive cells)
Hippocampus (CA1)24 hours
Hippocampal Dentate Gyrus24 hours
Amygdala8 hours
Dorsal Thalamus8 hours
Somatosensory Cortex24 hours

Data represents the time at which the highest number of Fluoro-Jade B positive (degenerating) neurons were observed following DFP administration (4 mg/kg, s.c.)[1].

Signaling Pathways in DFP-Induced Neurotoxicity

DFP-induced neurotoxicity is a complex process involving multiple interconnected signaling pathways. The initial event is the irreversible inhibition of AChE, leading to an accumulation of acetylcholine and hyperstimulation of cholinergic receptors. This cholinergic crisis triggers a cascade of downstream events, including glutamatergic excitotoxicity, calcium dysregulation, oxidative stress, and ultimately, neuronal apoptosis.

DFP_Neurotoxicity_Pathway cluster_initial Initial Insult cluster_cholinergic Cholinergic Crisis cluster_downstream Downstream Pathological Events DFP This compound (DFP) AChE Acetylcholinesterase (AChE) DFP->AChE Inhibits ACh Acetylcholine (ACh) Accumulation Chol_Receptors Cholinergic Receptor Hyperstimulation ACh->Chol_Receptors Stimulates Glutamate ↑ Glutamate Release Chol_Receptors->Glutamate Triggers NMDA_AMPA NMDA/AMPA Receptor Overactivation Glutamate->NMDA_AMPA Activates Ca_Influx ↑ Intracellular Ca²⁺ NMDA_AMPA->Ca_Influx Leads to Oxidative_Stress Oxidative Stress (↑ ROS/RNS) Ca_Influx->Oxidative_Stress Induces Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Causes Apoptosis Neuronal Apoptosis (Caspase Activation) Oxidative_Stress->Apoptosis Contributes to Mito_Dysfunction->Apoptosis Initiates

Caption: DFP-induced neurotoxicity signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments in the study of DFP-induced neurotoxicity are provided below.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study of DFP-induced neurotoxicity.

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) start->animal_model dfp_admin DFP Administration (e.g., 4 mg/kg, s.c.) animal_model->dfp_admin behavioral_monitoring Behavioral Monitoring (Seizure Scoring, EEG) dfp_admin->behavioral_monitoring euthanasia Euthanasia & Tissue Collection (Blood, Brain) behavioral_monitoring->euthanasia biochemical_assays Biochemical Assays (AChE Activity) euthanasia->biochemical_assays histology Histological Analysis (FJB, H&E, IHC) euthanasia->histology data_analysis Data Analysis & Interpretation biochemical_assays->data_analysis histology->data_analysis end End data_analysis->end

Caption: General experimental workflow for DFP neurotoxicity studies.

Protocol 1: DFP Administration in Rats

Objective: To induce a state of acute neurotoxicity for subsequent analysis.

Materials:

  • Diisopropylfluorophosphate (DFP)

  • Peanut oil (vehicle)

  • Atropine sulfate

  • Pralidoxime (2-PAM)

  • Saline

  • Syringes and needles for administration

  • Adult male Sprague-Dawley rats (or other appropriate strain)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • DFP Preparation: Prepare a stock solution of DFP in peanut oil. The concentration should be calculated to deliver the desired dose (e.g., 4 mg/kg) in a specific volume.

  • Administration:

    • Administer DFP via subcutaneous (s.c.) injection.[2] Other routes such as intraperitoneal (i.p.) can also be used.[3][4][5][6]

    • Immediately following DFP administration, co-administer atropine sulfate (e.g., 2 mg/kg, i.m.) and pralidoxime (e.g., 25 mg/kg, i.m.) to counteract peripheral cholinergic effects and reduce mortality.[2]

  • Post-Administration Monitoring:

    • Closely monitor animals for the onset and severity of seizures for at least 4 hours post-injection.[2]

    • Behavioral seizure scoring can be performed using a standardized scale (e.g., Racine scale).

    • For more detailed analysis, electroencephalogram (EEG) recordings can be utilized.[2]

Protocol 2: Acetylcholinesterase (AChE) Activity Assay

Objective: To quantify the level of AChE inhibition in blood and brain tissue. This protocol is based on the Ellman method.[7]

Materials:

  • Tissue homogenizer

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Blood: Collect blood samples and separate plasma or serum.

    • Brain Tissue: Dissect specific brain regions (e.g., cortex, hippocampus), weigh, and homogenize in cold phosphate buffer. Centrifuge the homogenate and collect the supernatant.

  • Assay Reaction:

    • In a 96-well plate, add the sample (plasma/serum or brain supernatant).

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the substrate, ATCI.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings over a period of time (e.g., every minute for 10 minutes).

  • Calculation:

    • Calculate the rate of change in absorbance over time.

    • AChE activity is proportional to this rate and can be expressed as units per milligram of protein or per milliliter of sample.

    • Compare the activity in DFP-treated animals to vehicle-treated controls to determine the percentage of inhibition.

Protocol 3: Histological Staining for Neuronal Damage

Objective: To visualize and quantify degenerating neurons in brain tissue sections.

A. Fluoro-Jade B/C (FJB/FJC) Staining [1][2]

Materials:

  • Paraformaldehyde (PFA) for fixation

  • Cryostat or microtome

  • Fluoro-Jade B or C staining kit

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Perfuse the animal with saline followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight.

    • Cryoprotect the brain in a sucrose solution.

    • Cut coronal sections (e.g., 30 µm thick) using a cryostat.

  • Staining:

    • Mount the sections on slides.

    • Follow the manufacturer's protocol for the Fluoro-Jade staining kit. This typically involves rehydration, incubation in potassium permanganate, and then incubation in the Fluoro-Jade solution.

  • Imaging and Quantification:

    • Visualize the stained sections using a fluorescence microscope with the appropriate filter set. FJB/FJC-positive cells will fluoresce brightly.

    • Quantify the number of positive cells in specific brain regions of interest.[1]

B. Hematoxylin and Eosin (H&E) Staining

Objective: To observe general morphological changes and identify dead or dying neurons.

Materials:

  • Paraffin or frozen sectioning equipment

  • Hematoxylin and eosin stains

  • Light microscope

Procedure:

  • Tissue Preparation: Prepare paraffin-embedded or frozen sections as described above.

  • Staining:

    • Deparaffinize and rehydrate paraffin sections.

    • Stain with hematoxylin to label cell nuclei (blue/purple).

    • Counterstain with eosin to label the cytoplasm and extracellular matrix (pink/red).

  • Analysis:

    • Examine the sections under a light microscope.

    • Look for morphological signs of neuronal damage, such as pyknotic (shrunken, dark) nuclei and eosinophilic (intensely pink) cytoplasm, which are indicative of cell death.

Conclusion

The administration of DFP in animal models provides a robust platform for studying the mechanisms of OP-induced neurotoxicity and for the preclinical evaluation of potential neuroprotective therapies. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at furthering our understanding of this critical area of toxicology and drug development.

References

Application Notes and Protocols for Spectrophotometric Assay of Diisopropylfluorophosphate (DFP) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisopropylfluorophosphate (DFP) is a potent organophosphorus compound known for its irreversible inhibition of acetylcholinesterase (AChE) and other serine proteases.[1][2][3] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[2][3][4] Measuring the inhibitory activity of DFP is crucial for studying its toxicological profile and for the development of potential antidotes.[1] This document provides detailed application notes and protocols for a spectrophotometric assay to measure the inhibitory activity of DFP on acetylcholinesterase. The assay is based on the widely used Ellman's method.[4][5][6]

The principle of the assay involves a two-step enzymatic reaction. First, acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Subsequently, the free sulfhydryl group of thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[5][6][7] The rate of color formation is directly proportional to the AChE activity. The presence of DFP will inhibit the enzyme, leading to a decrease in the rate of color formation, which is a measure of DFP's inhibitory activity.

Data Presentation

The following tables summarize key quantitative data relevant to the spectrophotometric assay of DFP activity.

Table 1: Inhibitory Potency of DFP against Acetylcholinesterase

ParameterValueEnzyme SourceConditionsReference
IC₅₀343 nMRat Hippocampal Cholinesterase30 minutes incubation, 37°C[2]
IC₅₀0.78 ± 0.01 µMNot SpecifiedNot Specified[1][8]
IC₅₀0.15 ± 0.05 µMFrog Sciatic Nerve CholinesteraseNot Specified[9]

Table 2: Key Parameters for the Ellman's Assay

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)412 nm[5][6][7]
Molar Extinction Coefficient of TNB (ε)14,150 M⁻¹ cm⁻¹[6][7]
Optimal pH7.4 - 8.0[6][10]

Experimental Protocols

This section provides detailed methodologies for the spectrophotometric assay of DFP's inhibitory activity on acetylcholinesterase.

1. Materials and Reagents

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Diisopropylfluorophosphate (DFP)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Phosphate buffer (0.1 M, pH 7.4 or 8.0)

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well microplates or cuvettes

2. Preparation of Reagents

  • Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 7.4 using phosphoric acid or sodium hydroxide.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 7.4). Store protected from light at 4°C.

  • ATCh Solution (10 mM): Dissolve 28.9 mg of acetylthiocholine iodide in 10 mL of deionized water. Prepare fresh daily.

  • AChE Stock Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 7.4) to a desired concentration (e.g., 1 U/mL). The final concentration in the assay will need to be optimized.

  • DFP Stock Solution: Prepare a stock solution of DFP in a suitable solvent (e.g., isopropanol or DMSO). Perform serial dilutions in the same solvent to obtain a range of working concentrations.

3. Spectrophotometric Assay Protocol for DFP Inhibition

This protocol is designed for a 96-well plate format but can be adapted for cuvettes.

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add 20 µL of different concentrations of DFP working solutions to the respective wells.

    • Add 140 µL of 0.1 M phosphate buffer (pH 7.4) to each well.

    • Add 20 µL of the AChE solution to each well to initiate the pre-incubation.

    • Include control wells with 20 µL of the solvent used for DFP instead of the DFP solution (for 100% enzyme activity) and blank wells with buffer instead of the enzyme.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes) to allow DFP to inhibit the enzyme.

  • Enzymatic Reaction and Detection:

    • Following the pre-incubation, add 10 µL of the 10 mM DTNB solution to each well.

    • To initiate the enzymatic reaction, add 10 µL of the 10 mM ATCh solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm using a microplate reader. Take readings every minute for a total of 10-15 minutes.

4. Data Analysis

  • Calculate the rate of reaction (V) for each well: The rate is the change in absorbance per minute (ΔAbs/min). This can be determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each DFP concentration:

    • % Inhibition = [(V_control - V_DFP) / V_control] * 100

    • Where V_control is the rate of reaction in the absence of DFP and V_DFP is the rate of reaction in the presence of DFP.

  • Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the DFP concentration. The IC₅₀ is the concentration of DFP that causes 50% inhibition of the AChE activity and can be determined by non-linear regression analysis.

Visualizations

Biochemical Reaction Pathway

cluster_reaction Ellman's Assay for AChE Activity cluster_inhibition Inhibition by DFP AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product with -SH group) AChE->Thiocholine Hydrolysis of Inhibited_AChE Inhibited AChE (Inactive) ATCh Acetylthiocholine (ATCh) (Substrate) ATCh->AChE TNB TNB (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine Absorbance Absorbance TNB->Absorbance Measured at 412 nm DFP Diisopropylfluorophosphate (DFP) (Inhibitor) DFP->AChE Irreversibly Inhibits cluster_prep 1. Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents: - AChE - DFP dilutions - ATCh - DTNB - Buffer pre_incubation Pre-incubate AChE with DFP (or vehicle control) prep_reagents->pre_incubation add_dtnb Add DTNB pre_incubation->add_dtnb add_atch Initiate reaction with ATCh add_dtnb->add_atch measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_atch->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC₅₀ Value calc_inhibition->det_ic50

References

Application Notes and Protocols: Diisopropyl Paraoxon as a Positive Control in Cholinesterase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterase inhibitors are a critical class of compounds investigated for their therapeutic potential in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. They function by impeding the activity of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft. Effective screening of novel cholinesterase inhibitors requires a robust and reliable positive control to validate assay performance. Diisopropyl paraoxon, an organophosphate compound, serves as an excellent positive control due to its potent and irreversible inhibition of both AChE and BChE.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in cholinesterase inhibitor screening assays.

Mechanism of Action

This compound, like other organophosphates, exerts its inhibitory effect by covalently modifying the serine residue within the active site of cholinesterase enzymes.[2][4] This phosphorylation of the serine hydroxyl group results in a stable, inactive enzyme-inhibitor complex, effectively halting the hydrolysis of acetylcholine.[2][4] The irreversible nature of this inhibition makes this compound a potent tool for establishing a maximum inhibition baseline in screening assays.

G cluster_0 Cholinesterase Active Site cluster_1 Inhibition by this compound Enzyme Active Cholinesterase (with Serine-OH) Products Choline + Acetate Enzyme->Products Hydrolysis Inactive_Enzyme Phosphorylated Inactive Cholinesterase Substrate Acetylcholine Substrate->Enzyme Binds to active site Inhibitor This compound Inhibitor->Inactive_Enzyme Covalent Bonding to Serine

Mechanism of Cholinesterase Inhibition.

Quantitative Data for Cholinesterase Inhibition

CompoundEnzymeSpeciesIC50Bimolecular Rate Constant (kᵢ) (M⁻¹min⁻¹)Reference
ParaoxonAcetylcholinesterase (AChE)Human (recombinant)-7.0 x 10⁵[5]
ParaoxonAcetylcholinesterase (AChE)Mouse (recombinant)-4.0 x 10⁵[5]
ParaoxonAcetylcholinesterase (AChE)Bovine (serum)-3.2 x 10⁵[5]
ParaoxonButyrylcholinesterase (BChE)----
ParaoxonAcetylcholinesterase (AChE)VariousSee Reference-[6]

Note: The table is populated with data for paraoxon, a close structural and functional analog of this compound, due to the limited availability of specific quantitative data for this compound in the reviewed literature.

Experimental Protocols

The most common method for measuring cholinesterase activity and its inhibition is the Ellman's assay.[7] This colorimetric method relies on the hydrolysis of acetylthiocholine (ATC) by cholinesterase to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (TNB²⁻), the absorbance of which can be measured at 412 nm.

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

  • Acetylthiocholine Iodide (ATC) Solution (10 mM): Dissolve 28.9 mg of ATC in 10 mL of deionized water.

  • Acetylcholinesterase (AChE) Stock Solution (1 U/mL): Prepare a stock solution of AChE from a commercial source in phosphate buffer. The final concentration in the assay will be lower.

  • This compound (Positive Control) Stock Solution (1 mM): Prepare a 1 mM stock solution in a suitable organic solvent such as ethanol or DMSO. Further dilutions should be made in the assay buffer. Caution: this compound is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated area.

Experimental Workflow for Cholinesterase Inhibitor Screening

G Start Start: Prepare Reagents Dispense_Enzyme Dispense AChE/BChE Solution into 96-well plate Start->Dispense_Enzyme Add_Inhibitors Add Test Compounds and Positive Control (this compound) Dispense_Enzyme->Add_Inhibitors Incubate_Inhibitor Incubate at Room Temperature Add_Inhibitors->Incubate_Inhibitor Add_DTNB Add DTNB Solution Incubate_Inhibitor->Add_DTNB Add_Substrate Add ATC Substrate to initiate reaction Add_DTNB->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm over time (Kinetic Reading) Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data: Calculate % Inhibition and IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Cholinesterase Inhibitor Screening Workflow.
Detailed Protocol for 96-Well Plate Assay

  • Enzyme Preparation: Dilute the AChE stock solution to the desired working concentration (e.g., 0.02 U/mL) in phosphate buffer.

  • Assay Plate Setup:

    • Add 50 µL of phosphate buffer to the blank wells.

    • Add 25 µL of phosphate buffer and 25 µL of the diluted enzyme solution to the negative control wells.

    • Add 25 µL of the appropriate dilution of the test compound and 25 µL of the diluted enzyme solution to the sample wells.

    • Add 25 µL of a dilution of this compound (e.g., to a final concentration that gives >90% inhibition) and 25 µL of the diluted enzyme solution to the positive control wells.

  • Inhibitor Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reagent Addition:

    • Add 125 µL of DTNB solution to all wells.

  • Reaction Initiation and Measurement:

    • Add 25 µL of ATC solution to all wells to start the reaction.

    • Immediately begin measuring the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each test compound and the positive control using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

      • V_control is the reaction rate of the negative control.

      • V_sample is the reaction rate in the presence of the test compound or positive control.

    • For dose-response curves, plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

This compound is a highly effective positive control for cholinesterase inhibitor screening assays. Its potent and irreversible mechanism of action ensures a clear and reproducible maximum inhibition signal, which is essential for validating assay performance and accurately quantifying the potency of test compounds. The provided protocols and application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their cholinesterase inhibitor screening workflows. Adherence to safety precautions is paramount when handling this toxic compound.

References

Application Notes and Protocols for Diisopropyl Paraoxon in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diisopropyl paraoxon (DFP), an organophosphorus compound, is a potent and irreversible inhibitor of acetylcholinesterase (AChE).[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors.[3][4] This "cholinergic crisis" is characterized by a range of symptoms including seizures, respiratory distress, and in severe cases, death.[5][6][7] In neuroscience research, DFP is widely used as a surrogate for more toxic nerve agents like sarin to model the effects of organophosphate poisoning.[8] Its application allows for the study of seizure-induced brain damage, neuroinflammation, neurodegeneration, and the development of potential therapeutic countermeasures.[5][6][9][10][11]

Mechanism of Action:

DFP's primary mechanism of action is the irreversible phosphorylation of the serine hydroxyl group at the active site of AChE. This covalent modification inactivates the enzyme, preventing the breakdown of acetylcholine. The subsequent accumulation of acetylcholine leads to a state of cholinergic hyperactivation, which is the root cause of the acute toxic effects.[1] Beyond its effects on the cholinergic system, DFP exposure has been shown to induce oxidative stress, neuroinflammation involving microglia and astrocytes, and neuronal apoptosis.[9][12][13][14]

Quantitative Data

The following tables summarize key quantitative data for the use of DFP in neuroscience research.

Table 1: In Vitro DFP Concentrations and IC50 Values

ParameterValueCell/Tissue TypeReference
AChE Inhibition IC50 0.8 µMAcute hippocampal slices[3]
AChE Inhibition IC50 343 nMRat hippocampal tissue[15]
FAAH Inhibition IC50 56 µMRat hippocampal tissue[15]
MAGL Inhibition IC50 10 µMRat hippocampal tissue[15]

Table 2: In Vivo DFP Dosages and Administration Routes in Rodent Models

Animal ModelDosageRoute of AdministrationObserved EffectsReference
Rat 3.2 mg/kgSubcutaneous (s.c.)Status epilepticus[10]
Rat 4 mg/kgSubcutaneous (s.c.)Seizures, gut dysbiosis[8]
Rat 4-5 mg/kgSubcutaneous (s.c.)Glial scar formation[5][6]
Rat 6 mg/kg (LD50)OralPotent neurotoxicity[1]
Mouse 4 mg/kgSubcutaneous (s.c.)Status epilepticus, cognitive impairment[12]

Experimental Protocols

Protocol 1: Induction of Status Epilepticus in Rats using DFP

This protocol describes a common method for inducing status epilepticus (SE) in rats to model the acute neurotoxic effects of organophosphate poisoning.

Materials:

  • This compound (DFP)

  • Pyridostigmine bromide

  • Pralidoxime (2-PAM)

  • Atropine methyl nitrate

  • Phenobarbital

  • Saline solution

  • Adult male rats (e.g., Sprague-Dawley)

  • Syringes and needles for injection

  • EEG recording equipment (optional, for monitoring seizure activity)

Procedure:

  • Animal Preparation: Acclimatize adult male rats to the housing conditions for at least one week prior to the experiment.

  • Pretreatment: 30 minutes before DFP administration, pretreat the rats with pyridostigmine bromide (0.026 mg/kg, intramuscularly) to protect peripheral acetylcholinesterase.[10]

  • DFP Administration: Administer DFP at a dose of 3.2 mg/kg via subcutaneous injection.[10]

  • Antidote Administration: One minute following DFP injection, administer pralidoxime (2-PAM, 25 mg/kg, intramuscularly) and atropine methyl nitrate (2 mg/kg, intramuscularly) to counteract the peripheral cholinergic effects and increase survival rates.[10]

  • Anticonvulsant Treatment: 40 minutes after DFP exposure, administer phenobarbital (30-100 mg/kg, intramuscularly) to control seizure activity.[10]

  • Monitoring: Continuously monitor the animals for behavioral signs of seizures (e.g., using the Racine scale) and, if available, EEG activity for up to 24 hours.[8][10]

  • Endpoint Analysis: At desired time points (e.g., 72 hours post-DFP), euthanize the animals and collect brain tissue for histological analysis (e.g., Fluoro-Jade B staining for neurodegeneration) or biochemical assays.[10]

Protocol 2: In Vitro Assessment of DFP-Induced Neurotoxicity in Hippocampal Slices

This protocol outlines a method for assessing the neurotoxic effects of DFP and the efficacy of potential neuroprotective agents in acute hippocampal slices.

Materials:

  • This compound (DFP)

  • Artificial cerebrospinal fluid (aCSF)

  • Adult rat or mouse

  • Vibratome or tissue chopper

  • Slice incubation chamber

  • Electrophysiology rig for recording population spikes (PS)

  • Test compounds (e.g., potential antidotes)

Procedure:

  • Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute hippocampal slices (e.g., 400 µm thick) using a vibratome in ice-cold aCSF.

  • Slice Recovery: Allow the slices to recover in an incubation chamber with oxygenated aCSF for at least 1 hour at room temperature.

  • Baseline Recording: Transfer a slice to the recording chamber of the electrophysiology rig. Elicit and record baseline population spikes (PS) in the CA1 region by stimulating the Schaffer collaterals.

  • DFP Application: Perfuse the slice with aCSF containing DFP at a desired concentration (e.g., 0.8 µM, the IC50 for AChE inhibition) and monitor the reduction in the PS area.[3]

  • Antidote Application: To test for neuroprotection, apply the test compound 30 minutes after the start of DFP perfusion.[3]

  • Data Analysis: Measure the PS area before and after DFP and antidote application. Calculate the percentage of recovery of the PS area to determine the neuroprotective effect of the test compound.[3]

Visualizations

Signaling Pathway of DFP-Induced Cholinergic Crisis

DFP_Cholinergic_Crisis DFP This compound (DFP) AChE Acetylcholinesterase (AChE) DFP->AChE Irreversible Inhibition ACh Acetylcholine (ACh) AChE->ACh Inhibition of Breakdown Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Overstimulation Nicotinic_R Nicotinic Receptors ACh->Nicotinic_R Overstimulation Cholinergic_Crisis Cholinergic Crisis (SLUDGE Syndrome) Muscarinic_R->Cholinergic_Crisis Nicotinic_R->Cholinergic_Crisis

Caption: DFP irreversibly inhibits AChE, leading to ACh accumulation and cholinergic crisis.

Experimental Workflow for In Vivo DFP Studies

DFP_InVivo_Workflow Animal_Prep Animal Acclimatization Pretreatment Pretreatment (e.g., Pyridostigmine) Animal_Prep->Pretreatment DFP_Admin DFP Administration (s.c. or i.p.) Pretreatment->DFP_Admin Antidote_Admin Antidote Treatment (e.g., Atropine, 2-PAM) DFP_Admin->Antidote_Admin Behavioral_Monitoring Behavioral Monitoring (e.g., Seizure Scoring) Antidote_Admin->Behavioral_Monitoring Endpoint_Analysis Endpoint Analysis (Histology, Biochemistry) Behavioral_Monitoring->Endpoint_Analysis

Caption: A typical experimental workflow for studying the effects of DFP in rodent models.

Logical Relationship of DFP Exposure and Neurological Effects

DFP_Neurological_Effects DFP_Exposure DFP Exposure AChE_Inhibition AChE Inhibition DFP_Exposure->AChE_Inhibition Cholinergic_Hyperactivation Cholinergic Hyperactivation AChE_Inhibition->Cholinergic_Hyperactivation Status_Epilepticus Status Epilepticus Cholinergic_Hyperactivation->Status_Epilepticus Neuroinflammation Neuroinflammation (Microglia & Astrocyte Activation) Status_Epilepticus->Neuroinflammation Neurodegeneration Neurodegeneration & Neuronal Death Status_Epilepticus->Neurodegeneration Neuroinflammation->Neurodegeneration Cognitive_Deficits Long-term Cognitive Deficits Neurodegeneration->Cognitive_Deficits

Caption: The cascade of events from DFP exposure to long-term neurological consequences.

References

Application Notes and Protocols for Labeling of Active Site Serines with Diisopropyl Paraoxon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl paraoxon (DIPO) is a potent, irreversible inhibitor of serine hydrolases, a large and diverse class of enzymes that play critical roles in numerous physiological processes. This property makes DIPO and its analogs invaluable tools in chemical biology and drug discovery for the functional characterization of these enzymes. By covalently modifying the active site serine residue, DIPO acts as an activity-based probe, allowing for the profiling of enzyme activity directly within complex biological samples. These application notes provide detailed protocols for the use of DIPO in labeling active site serines for identification and characterization of serine hydrolases using activity-based protein profiling (ABPP) techniques.

Mechanism of Action

This compound functions as a mechanism-based inactivator. The phosphorus atom in DIPO is highly electrophilic and is susceptible to nucleophilic attack by the catalytic serine residue within the active site of a serine hydrolase. This results in the formation of a stable, covalent phosphonyl-enzyme conjugate, effectively and irreversibly inactivating the enzyme.

Data Presentation: Inhibition of Serine Hydrolases by Paraoxon

The following tables summarize the inhibitory potency of paraoxon, a close analog of DIPO, against a selection of serine hydrolases. This data is critical for designing experiments, as it provides an indication of the concentration range required for effective labeling.

Table 1: IC50 Values of Paraoxon against Various Serine Hydrolases

EnzymeSpecies/TissueIC50 (nM)Reference
Carboxylesterase 1 (CES1)Human (recombinant)3.0[1]
Carboxylesterase 2 (CES2)Human (recombinant)Not specified[1]
Monoacylglycerol Lipase (MGL)Human (recombinant)Not specified[1]
Acetylcholinesterase (AChE)Plutella xylostella2.9 x 10^5[2]
Acetylcholinesterase (AChE)Prodenia litura1.1 x 10^6[2]
Acetylcholinesterase (AChE)Musca domestica2.1 x 10^5[2]
Acetylcholinesterase (AChE)Cavia porcellus2.5 x 10^4[2]

Table 2: Bimolecular Rate Constants (k_i) for Inhibition by Paraoxon

EnzymeSpeciesk_i (M⁻¹min⁻¹)Reference
Acetylcholinesterase (AChE)Human (recombinant)7.0 x 10⁵[3]
Acetylcholinesterase (AChE)Mouse (recombinant)4.0 x 10⁵[3]
Acetylcholinesterase (AChE)Fetal Bovine Serum3.2 x 10⁵[3]

Experimental Protocols

Two primary workflows are employed for the analysis of DIPO-labeled serine hydrolases: a gel-based fluorescence scanning method and a mass spectrometry-based method for in-depth proteomic analysis. As DIPO itself does not contain a reporter tag, these protocols are presented in a competitive labeling format, where DIPO is used to block the binding of a tagged broad-spectrum serine hydrolase probe, such as a fluorophore- or biotin-conjugated fluorophosphonate (FP) probe.

Protocol 1: Competitive Gel-Based Activity-Based Protein Profiling

This protocol is suitable for rapid, semi-quantitative analysis of DIPO's inhibitory effect on specific serine hydrolases that can be resolved by SDS-PAGE.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • This compound (DIPO) stock solution in DMSO

  • Broad-spectrum serine hydrolase fluorescent probe (e.g., FP-Rhodamine)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40)

Procedure:

  • Proteome Preparation:

    • Prepare cell or tissue lysates in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cellular debris.

    • Determine the protein concentration of the supernatant. Adjust the protein concentration to 1-2 mg/mL with lysis buffer.

  • Competitive Inhibition with DIPO:

    • In separate microcentrifuge tubes, aliquot equal amounts of the proteome (e.g., 50 µg).

    • To each tube, add the desired concentration of DIPO (e.g., from a 100x stock in DMSO) or an equivalent volume of DMSO for the vehicle control.

    • Incubate at room temperature for 30 minutes to allow for the covalent modification of target enzymes by DIPO.

  • Labeling with Fluorescent Probe:

    • Add the fluorescent serine hydrolase probe (e.g., FP-Rhodamine) to each reaction to a final concentration of 1-2 µM.

    • Incubate at room temperature for an additional 30 minutes.

  • SDS-PAGE and Fluorescence Scanning:

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Resolve the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence intensity of a band in the DIPO-treated lanes compared to the control indicates inhibition by DIPO.

Protocol 2: Competitive Mass Spectrometry-Based Activity-Based Protein Profiling

This protocol enables the identification and quantification of DIPO targets on a proteome-wide scale.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • This compound (DIPO) stock solution in DMSO

  • Broad-spectrum serine hydrolase biotinylated probe (e.g., FP-Biotin)

  • Streptavidin-agarose beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS compatible buffers and solvents

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40)

Procedure:

  • Proteome Preparation and Competitive Inhibition:

    • Follow steps 1 and 2 from Protocol 1.

  • Labeling with Biotinylated Probe:

    • Add the biotinylated serine hydrolase probe (e.g., FP-Biotin) to each reaction to a final concentration of 5-10 µM.

    • Incubate at room temperature for 30 minutes.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to each sample and incubate with rotation for 1-2 hours at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with PBS containing a low concentration of detergent (e.g., 0.1% SDS) to remove non-specifically bound proteins.

  • On-Bead Protein Digestion:

    • Resuspend the beads in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

    • Identify and quantify the proteins in each sample using appropriate proteomics software. A decrease in the abundance of a protein in the DIPO-treated sample compared to the control indicates that it is a target of DIPO.

Mandatory Visualizations

G Mechanism of Active Site Serine Labeling by this compound cluster_0 Serine Hydrolase Active Site cluster_1 Covalent Intermediate Serine_Residue Serine (Nucleophilic -OH) Phosphonylated_Serine Phosphonylated Serine (Covalent Adduct - Inactive) Serine_Residue->Phosphonylated_Serine Forms Histidine_Residue Histidine (General Base) Histidine_Residue->Serine_Residue Activates DIPO This compound (Electrophile) DIPO->Serine_Residue Nucleophilic Attack

Caption: Covalent modification of the active site serine by this compound.

G Experimental Workflow: Gel-Based Competitive ABPP Start Start: Proteome Sample Incubate_DIPO Incubate with DIPO (or DMSO control) Start->Incubate_DIPO Incubate_FP_Probe Add Fluorescent FP Probe Incubate_DIPO->Incubate_FP_Probe SDS_PAGE SDS-PAGE Incubate_FP_Probe->SDS_PAGE Fluorescence_Scan Fluorescence Gel Scan SDS_PAGE->Fluorescence_Scan Analysis Analyze Gel: Decreased band intensity indicates DIPO target Fluorescence_Scan->Analysis

Caption: Workflow for gel-based competitive activity-based protein profiling.

G Experimental Workflow: Mass Spectrometry-Based Competitive ABPP Start Start: Proteome Sample Incubate_DIPO Incubate with DIPO (or DMSO control) Start->Incubate_DIPO Incubate_Biotin_Probe Add Biotinylated FP Probe Incubate_DIPO->Incubate_Biotin_Probe Enrichment Enrich with Streptavidin Beads Incubate_Biotin_Probe->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Analysis Data Analysis: Identify and quantify proteins. Decreased abundance indicates DIPO target. LC_MS->Analysis

Caption: Workflow for mass spectrometry-based competitive ABPP.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Diisopropyl Paraoxon (DFP) Inhibition In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diisopropyl paraoxon (DFP) in vitro applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low or inconsistent DFP inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for DFP?

A1: this compound (DFP) is an organophosphorus compound that acts as an irreversible inhibitor of serine hydrolases. Its mechanism involves the phosphonylation of the catalytically active serine residue in the enzyme's active site. This covalent modification renders the enzyme inactive. DFP is commonly used to study enzymes such as acetylcholinesterase, trypsin, chymotrypsin, and other serine proteases.[1]

Q2: What are the primary targets of DFP in biological systems?

A2: DFP is a potent inhibitor of a broad range of serine hydrolases. Its most well-known target is acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1][2] It also effectively inhibits various serine proteases, including trypsin and chymotrypsin.[2]

Q3: How should I prepare and store my DFP stock solution?

A3: DFP is highly unstable in aqueous solutions. Therefore, it is critical to prepare stock solutions in an anhydrous organic solvent, such as anhydrous isopropanol. Stock solutions prepared in this manner are stable for months when stored at -70°C. For short-term storage, 2-8°C is acceptable, but degradation may occur over time. It is recommended to prepare fresh dilutions in your aqueous assay buffer immediately before each experiment.

Q4: What is the expected shelf-life of DFP, and how does storage temperature affect it?

A4: The shelf-life of DFP is highly dependent on the storage temperature and the solvent. Commercially available DFP stored at 4°C can experience significant degradation. To ensure long-term stability, it is recommended to store DFP at -10°C or below. Studies have shown minimal to no degradation when stored at -10°C or -80°C over a period of more than a year. Storing DFP in glass containers may also accelerate degradation due to the generation of water from the reaction of hydrofluoric acid (a hydrolysis product) with silica in the glass.

Troubleshooting Low DFP Inhibition

This section addresses common issues that can lead to lower-than-expected inhibition of serine hydrolase activity by DFP in in vitro assays.

Problem: I am observing low or no inhibition of my target enzyme with DFP.

This is a common issue that can arise from several factors related to the inhibitor itself, the experimental conditions, or the assay setup. The following troubleshooting guide will walk you through potential causes and solutions.

Step 1: Verify the Integrity and Concentration of Your DFP Stock

Possible Cause: DFP is highly susceptible to hydrolysis, especially in the presence of moisture. Improper storage or handling can lead to a significant reduction in the active concentration of your DFP stock.

Solutions:

  • Fresh Preparation: Prepare a fresh stock solution of DFP in anhydrous isopropanol.

  • Proper Storage: Always store DFP stock solutions at -70°C for long-term storage or at 2-8°C for short-term use in tightly sealed, non-glass containers.

  • Confirm Concentration: If possible, verify the concentration of your DFP stock using an appropriate analytical method, although this is often not feasible in a standard biology lab. The most practical approach is to prepare a fresh stock from a new, unopened vial of DFP.

Step 2: Optimize Your Experimental Protocol

A detailed protocol for a generic in vitro serine hydrolase inhibition assay using DFP is provided below. Ensure your experimental setup aligns with these recommendations.

Experimental Protocol: In Vitro Serine Hydrolase Inhibition Assay Using DFP

This protocol provides a general framework for assessing the inhibitory activity of DFP against a serine hydrolase. Specific parameters such as enzyme and substrate concentrations, and incubation times may need to be optimized for your particular enzyme of interest.

Materials:

  • This compound (DFP)

  • Anhydrous isopropanol

  • Purified serine hydrolase (e.g., acetylcholinesterase, trypsin)

  • Appropriate chromogenic or fluorogenic substrate for the enzyme (e.g., acetylthiocholine iodide for AChE, Z-Gly-Gly-Arg-AMC for trypsin)

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DFP Stock Solution Preparation:

    • Prepare a 10 mM stock solution of DFP in anhydrous isopropanol. Store at -70°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of the serine hydrolase in the assay buffer. The final concentration in the well should be within the linear range of the assay.

    • Prepare a working solution of the substrate in the assay buffer. The final concentration should be at or near the Michaelis constant (Km) for the enzyme.

  • Inhibition Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • DFP solution (diluted from the stock in assay buffer to achieve the desired final concentrations)

      • Enzyme solution

    • Pre-incubate the enzyme with DFP for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each DFP concentration.

    • Determine the percent inhibition relative to a control reaction without DFP.

    • Plot the percent inhibition against the logarithm of the DFP concentration to determine the IC50 value.

Step 3: Evaluate Assay Conditions

Possible Cause: Suboptimal assay conditions can significantly impact DFP's stability and inhibitory activity.

Solutions:

  • pH: DFP is more stable at a neutral to slightly acidic pH. At alkaline pH, its rate of hydrolysis increases dramatically. Ensure your assay buffer is within the optimal pH range for your enzyme, but be aware of the trade-off with DFP stability. A pH of 7.0-7.5 is a common starting point.

  • Temperature: Higher temperatures can accelerate the hydrolysis of DFP. While enzyme activity may be higher at 37°C, consider performing the assay at room temperature (around 25°C) to improve DFP stability during the pre-incubation and reaction steps.

  • Buffer Composition: Avoid buffers containing strong nucleophiles, as they can react with and inactivate DFP. Common phosphate and TRIS buffers are generally acceptable.

Step 4: Consider Enzyme-Specific Factors

Possible Cause: The susceptibility of different serine hydrolases to DFP inhibition can vary.

Solutions:

  • Enzyme Concentration: Ensure you are using an appropriate concentration of your enzyme. If the enzyme concentration is too high, you may need a correspondingly higher concentration of DFP to achieve significant inhibition.

  • Enzyme Purity: Impurities in your enzyme preparation could potentially interfere with the assay. Use a highly purified enzyme preparation whenever possible.

Data Presentation

Table 1: Troubleshooting Guide for Low DFP Inhibition

Potential Cause Diagnostic Check Recommended Solution
DFP Degradation Prepare a fresh DFP stock solution and repeat the experiment.Store DFP stock at -70°C in an anhydrous solvent. Prepare fresh dilutions in aqueous buffer before each use.
Suboptimal pH Measure the pH of your assay buffer.Adjust the buffer pH to a range of 7.0-7.5. Be mindful of the enzyme's optimal pH.
High Temperature Monitor the temperature of your assay.Perform the assay at room temperature (~25°C) to reduce DFP hydrolysis.
Inappropriate Buffer Check the composition of your buffer for strong nucleophiles.Use standard buffers like phosphate or TRIS.
Incorrect DFP Concentration Recalculate your dilutions.Prepare a fresh dilution series from a reliable stock solution.
High Enzyme Concentration Review your enzyme concentration in the assay.Optimize the enzyme concentration to be in the linear range of the assay.
Short Pre-incubation Time Vary the pre-incubation time of the enzyme with DFP.Increase the pre-incubation time to allow for sufficient covalent modification.

Table 2: Half-life of DFP in Aqueous Solution at 37°C

pH Half-life
7.4~16.7 hours[3]
> 7.5Rapid decomposition[4]

Note: The stability of DFP is highly dependent on the specific buffer composition and temperature.

Visualizations

Signaling Pathways

DFP_AChE_Pathway DFP This compound (DFP) AChE AChE DFP->AChE Irreversible Inhibition Postsynaptic_Neuron Postsynaptic Neuron

Serine_Protease_Apoptosis_Pathway Caspase8 Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Caspase9 Caspase9 Caspase9->Procaspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Serine_Protease Serine Proteases (e.g., Granzyme B) Serine_Protease->Mitochondrion Induce Release Serine_Protease->Procaspase3 Direct Activation

Experimental and Logical Workflows

Troubleshooting_Workflow Start Low DFP Inhibition Observed Check_DFP Verify DFP Integrity (Fresh Stock, Proper Storage) Start->Check_DFP Review_Protocol Review Experimental Protocol Check_DFP->Review_Protocol Evaluate_Conditions Evaluate Assay Conditions (pH, Temp, Buffer) Review_Protocol->Evaluate_Conditions Enzyme_Factors Consider Enzyme-Specific Factors Evaluate_Conditions->Enzyme_Factors Resolved Problem Resolved Enzyme_Factors->Resolved

References

Technical Support Center: Optimizing Diisopropyl Paraoxon for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing diisopropyl paraoxon (paraoxon) in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in vivo?

This compound is a potent organophosphate that acts as an irreversible inhibitor of acetylcholinesterase (AChE).[1][2][3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions, resulting in overstimulation of cholinergic receptors and subsequent cholinergic toxicity.[4] This overstimulation can manifest as a range of effects, from tremors and seizures to respiratory distress and, at high doses, lethality.[3][5] Beyond its primary cholinergic effects, paraoxon has also been shown to impact other neurotransmitter systems, including the dopaminergic and glutamatergic systems, and can induce oxidative stress and neuroinflammation.[5][6][7][8]

Q2: What are the typical concentrations and doses of this compound used in in vivo studies?

The appropriate concentration and dose of this compound are highly dependent on the animal model, the route of administration, and the specific research question. It is crucial to conduct pilot studies to determine the optimal dose for your experimental setup. The following tables summarize reported in vivo doses and lethal doses (LD50) for paraoxon in rodents.

Table 1: Summary of In Vivo this compound Doses in Rodents

Animal ModelRoute of AdministrationDoseObserved EffectReference
RatSubcutaneous (s.c.)0.4 mg/kg~90% striatal cholinesterase inhibition (ex vivo)[4]
RatSubcutaneous (s.c.)0.125 mg/kg (daily)Performance depression in avoidance tasks[9]
MouseSubcutaneous (s.c.)4 mg/kgSevere poisoning, status epilepticus (with antidotes)[5][10]
MouseIntraperitoneal (i.p.)Varies (for LD50 determination)Cholinergic symptoms[11]
RatIntracerebral infusion0.1 mM - 1 mMConcentration-dependent cholinesterase inhibition[4]
RatIntrastriatal5, 25, 50 nmolDose-dependent increase in dopamine overflow[12]

Table 2: Reported LD50 Values for Paraoxon in Rodents

Animal ModelRoute of AdministrationLD50Reference
RatSubcutaneous (s.c.)0.33 mg/kg[3][13]
RatOral3.0 - 11.0 mg/kg (varies by sex and strain)[14]
MouseIntraperitoneal (i.p.)Not specified, determined experimentally[11]

Q3: What are appropriate solvents for preparing this compound for in vivo administration?

This compound is insoluble in water but soluble in ethanol and other organic solvents.[15] For in vivo studies, it is often dissolved in a vehicle that is well-tolerated by the animal model. Common solvents and preparation methods include:

  • Isopropyl alcohol and Saline: Paraoxon can be dissolved in isopropyl alcohol to create a stock solution, which is then further diluted with saline (0.9% NaCl) to the desired final concentration immediately before administration.[3]

  • Ethanol: Due to its solubility in ethanol, this can be used as a primary solvent, followed by dilution in a suitable vehicle.[15]

  • Dimethyl sulfoxide (DMSO): While not explicitly detailed for this compound in the provided results, DMSO is a common solvent for water-insoluble compounds in in vivo research.[16][17] It is important to determine the maximum tolerated concentration of DMSO for your specific animal model and experimental paradigm.[16]

Q4: What are the common routes of administration for this compound in vivo?

The choice of administration route depends on the target tissue and the desired onset and duration of action. Common routes include:

  • Subcutaneous (s.c.): A common route for systemic administration, providing a slower absorption rate compared to intravenous injection.[3][4][5]

  • Intraperitoneal (i.p.): Another common route for systemic administration in rodents.[11]

  • Intravenous (i.v.): Allows for rapid systemic distribution.

  • Intracerebral/Intrastriatal: Used for direct administration to the brain to study central nervous system effects, bypassing the blood-brain barrier.[4][12]

Troubleshooting Guide

Issue 1: High mortality or excessive signs of toxicity in experimental animals.

  • Possible Cause: The administered dose of this compound is too high for the specific animal strain, age, or sex.

  • Troubleshooting Steps:

    • Review the literature: Carefully compare your dosing regimen with published studies using similar animal models.

    • Conduct a dose-response study: Perform a pilot experiment with a range of lower doses to determine a sublethal dose that produces the desired level of acetylcholinesterase inhibition or other endpoints without causing excessive toxicity.

    • Administer antidotes: For studies investigating the downstream effects of paraoxon-induced toxicity, co-administration of atropine (a muscarinic receptor antagonist) and an oxime reactivator like pralidoxime (2-PAM) can mitigate the acute cholinergic crisis and improve survival.[3][5][11] Atropine blocks the effects of excess acetylcholine at muscarinic receptors, while 2-PAM can reactivate inhibited AChE.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Instability of the this compound solution.

  • Troubleshooting Steps:

    • Aqueous solutions of paraoxon are stable up to pH 7.[9] Ensure the pH of your final diluted solution is neutral.

    • Prepare fresh dilutions of paraoxon immediately before each experiment.[3]

  • Possible Cause 2: Improper administration of the compound.

  • Troubleshooting Steps:

    • Ensure accurate and consistent injection volumes and techniques across all animals.

    • For subcutaneous or intraperitoneal injections, vary the injection site to avoid local irritation or inflammation.

  • Possible Cause 3: Biological variability in the animal model.

  • Troubleshooting Steps:

    • Use a sufficient number of animals per group to account for individual differences.

    • Ensure that animals are of a similar age and weight, and are housed under consistent environmental conditions.

Issue 3: Difficulty dissolving this compound.

  • Possible Cause: Use of an inappropriate solvent.

  • Troubleshooting Steps:

    • This compound is insoluble in water.[15]

    • Use a suitable organic solvent for initial dissolution, such as isopropyl alcohol or ethanol, before diluting to the final concentration in a physiologically compatible vehicle like saline.[3][15]

    • Consider the use of solubilizing agents like cyclodextrins for challenging compounds, although their specific use with this compound requires validation.[16]

Experimental Protocols

Protocol 1: Induction of Acute Neurotoxicity in Mice with this compound

This protocol is based on a model of acute and severe paraoxon poisoning to study secondary neurotoxicity.[5][10]

  • Animal Model: Male Swiss CD-1 mice (7-8 weeks old, 30-40g).[5]

  • Compound Preparation: Prepare a solution of this compound for subcutaneous injection.

  • Dosing Regimen:

    • Administer this compound at a dose of 4 mg/kg via subcutaneous (s.c.) injection.[5][10]

    • One minute following paraoxon administration, inject atropine (4 mg/kg) intraperitoneally (i.p.).[5]

    • Also at one minute post-paraoxon, administer pralidoxime (2-PAM) at 25 mg/kg (i.p.). A second dose of 2-PAM can be given one hour later.[5][10]

    • To control seizures, administer diazepam (5 mg/kg, i.p.) one hour after paraoxon exposure.[5]

  • Monitoring:

    • Observe the animals for signs of cholinergic toxicity and seizure activity for at least one hour post-injection.

    • Seizure severity can be scored using a modified Racine scale.[5]

  • Outcome Measures:

    • At desired time points (e.g., 72 hours), tissues can be collected for analysis of:

      • Oxidative stress markers (e.g., lipid peroxidation).[5]

      • Neuroinflammation markers (e.g., GFAP expression for astrogliosis).[5][18]

      • Neurotransmitter levels (e.g., acetylcholine, dopamine).[5]

      • Behavioral assays to assess cognitive function.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Paraoxon Studies cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis animal_prep Animal Acclimation (e.g., Male Swiss CD-1 mice) solution_prep Paraoxon Solution Preparation (e.g., in saline/alcohol) paraoxon_admin Paraoxon Administration (e.g., 4 mg/kg, s.c.) solution_prep->paraoxon_admin antidote_admin Antidote Administration (Atropine, 2-PAM, Diazepam) paraoxon_admin->antidote_admin observation Behavioral Observation (e.g., Racine Scale) antidote_admin->observation tissue_collection Tissue Collection (e.g., Brain regions) observation->tissue_collection analysis Biochemical & Histological Analysis (Oxidative stress, Neuroinflammation) tissue_collection->analysis signaling_pathway Primary Signaling Pathway of Paraoxon-Induced Neurotoxicity paraoxon This compound ache Acetylcholinesterase (AChE) paraoxon->ache Inhibition ach Acetylcholine (ACh) Accumulation ache->ach Leads to cholinergic_receptors Cholinergic Receptors (Muscarinic & Nicotinic) ach->cholinergic_receptors Overstimulation of cholinergic_crisis Cholinergic Crisis cholinergic_receptors->cholinergic_crisis dopamine Dopamine Release cholinergic_receptors->dopamine glutamate Glutamate System Alterations cholinergic_receptors->glutamate oxidative_stress Oxidative Stress & Neuroinflammation cholinergic_crisis->oxidative_stress dopamine->oxidative_stress glutamate->oxidative_stress neurotoxicity Neurotoxicity oxidative_stress->neurotoxicity

References

Preventing degradation of Diisopropyl paraoxon in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Diisopropyl paraoxon (DIPO) in experimental setups. Our goal is to help you minimize degradation and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIPO) and why is its stability a concern?

A1: this compound is an organophosphate compound and a potent inhibitor of acetylcholinesterase. Its stability is a critical concern in experimental settings because it is susceptible to degradation, primarily through hydrolysis. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the main degradation pathways for DIPO?

A2: The primary degradation pathway for DIPO in aqueous solutions is hydrolysis. This reaction involves the cleavage of the phosphate ester bond, resulting in the formation of 4-nitrophenol and diisopropyl phosphate.[1][2] The rate of hydrolysis is significantly influenced by pH and temperature.

Q3: How does pH affect the stability of DIPO in aqueous solutions?

A3: The stability of organophosphates like DIPO is highly pH-dependent. Generally, they are more stable in acidic to neutral conditions and degrade more rapidly in alkaline (basic) solutions.[1][3] For its analog, paraoxon, aqueous solutions are reported to be stable up to pH 7.[4] The rate of hydrolysis increases significantly as the pH becomes more alkaline.[1][5]

Q4: What are the recommended solvents for preparing DIPO stock solutions?

A4: DIPO is soluble in ethanol and other organic solvents.[6] For preparing high-concentration stock solutions, anhydrous organic solvents such as ethanol or dimethyl sulfoxide (DMSO) are recommended to minimize hydrolysis. It is crucial to use high-purity, dry solvents to enhance the stability of the stock solution.

Q5: How should I store DIPO and its solutions?

A5: DIPO should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[7] Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C to maximize stability. Aqueous working solutions are less stable and should be prepared fresh for each experiment.

Q6: Can I use standard plastic labware (e.g., polypropylene, polystyrene) with DIPO solutions?

A6: While general chemical compatibility charts suggest that polypropylene and polystyrene are resistant to many chemicals, specific data on their interaction with DIPO is limited. Organophosphates can potentially adsorb to plastic surfaces, which would reduce the actual concentration in your working solutions. For sensitive experiments, it is advisable to use glass or low-protein-binding plasticware. If using standard plasticware, pre-rinsing with the experimental buffer or a solution of a blocking agent like bovine serum albumin (BSA) may help to minimize adsorption.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of DIPO in my assay.
Possible Cause Troubleshooting Step
DIPO Degradation in Aqueous Buffer Prepare fresh aqueous working solutions of DIPO for each experiment. Avoid storing DIPO in aqueous buffers for extended periods.
Maintain the pH of your experimental buffer in the acidic to neutral range (pH < 7.0) if your experimental design allows.
Perform experiments at the lowest feasible temperature to slow down hydrolysis.
DIPO Degradation in Stock Solution Ensure your organic solvent (e.g., DMSO, ethanol) is anhydrous and of high purity.
Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and moisture introduction.
Periodically check the purity of your stock solution using an appropriate analytical method (e.g., HPLC) if you suspect degradation.
Adsorption to Labware Use glass or low-protein-binding microplates and tubes where possible.
If using polypropylene or polystyrene, consider pre-treating the labware with a blocking agent or pre-rinsing with the assay buffer.
Minimize the surface area-to-volume ratio where possible (e.g., use conical-bottom wells).
Issue 2: High background signal or unexpected side effects in my experiment.
Possible Cause Troubleshooting Step
Presence of Degradation Products The primary degradation product, 4-nitrophenol, is chromophoric and can interfere with colorimetric assays.[1][2] Run a control with a degraded DIPO solution (e.g., by incubating in a high pH buffer) to assess the impact of degradation products on your assay.
Use freshly prepared DIPO solutions to minimize the concentration of degradation products.
If possible, use an analytical method that specifically measures the concentration of intact DIPO.
Solvent Effects Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is low and consistent across all experimental conditions, as it can have its own biological effects.
Run a vehicle control containing the same concentration of the solvent used to dissolve DIPO.

Data Presentation

Table 1: Factors Influencing the Stability of Paraoxon (Ethyl Analog of DIPO) in Aqueous Solutions

ParameterConditionEffect on StabilityReference
pH Acidic (pH 4)Higher stability[1]
Neutral (pH 7)Moderately stable[4]
Alkaline (pH > 7)Rapid degradation[1][5]
Temperature Lower TemperatureSlower degradation[3]
Higher TemperatureFaster degradation[3]

Note: This data is for paraoxon, the ethyl analog of DIPO. While the general trends are expected to be similar for DIPO, the absolute degradation rates may differ.

Experimental Protocols

Protocol 1: Preparation of a Stable DIPO Stock Solution
  • Materials:

    • This compound (DIPO)

    • Anhydrous dimethyl sulfoxide (DMSO) or anhydrous ethanol (≥99.5%)

    • Amber glass vials with screw caps and PTFE septa

    • Calibrated analytical balance

    • Micropipettes

  • Procedure:

    • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Allow the DIPO container to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of DIPO using a calibrated analytical balance.

    • Dissolve the weighed DIPO in the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock solution concentration (e.g., 100 mM).

    • Vortex the solution until the DIPO is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in amber glass vials.

    • Seal the vials tightly and store them at -20°C or -80°C.

Protocol 2: Preparation of DIPO Working Solutions
  • Materials:

    • DIPO stock solution (from Protocol 1)

    • Experimental aqueous buffer (pH controlled, ideally ≤ 7.0)

    • Sterile glass or low-protein-binding tubes

  • Procedure:

    • On the day of the experiment, remove one aliquot of the DIPO stock solution from the freezer and allow it to thaw at room temperature.

    • Perform serial dilutions of the stock solution in the experimental aqueous buffer to achieve the desired final concentrations.

    • Prepare the working solutions immediately before use in the experiment.

    • Do not store diluted aqueous solutions of DIPO for later use.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment Day start Start weigh_DIPO Weigh DIPO start->weigh_DIPO 1. dissolve Dissolve in Anhydrous Solvent weigh_DIPO->dissolve 2. aliquot Aliquot Stock Solution dissolve->aliquot 3. store Store at -20°C/-80°C aliquot->store 4. thaw Thaw Stock Aliquot store->thaw On day of experiment dilute Prepare Working Solutions in Buffer thaw->dilute 5. assay Perform Assay dilute->assay 6. end End assay->end 7.

Caption: Workflow for the preparation and use of this compound solutions.

troubleshooting_flowchart decision decision issue issue solution solution start Inconsistent/Low DIPO Activity check_solution_prep Review Solution Preparation Protocol start->check_solution_prep fresh_solutions Are you using freshly prepared working solutions? check_solution_prep->fresh_solutions Protocol OK use_fresh Prepare fresh working solutions for each experiment. check_solution_prep->use_fresh Protocol Not Followed stock_storage How is the stock solution stored? fresh_solutions->stock_storage Yes fresh_solutions->use_fresh No labware_check What type of labware is used? stock_storage->labware_check Properly Stored check_stock_stability Check stock solution stability. Use anhydrous solvents and store properly. stock_storage->check_stock_stability Improperly Stored consider_adsorption Consider adsorption. Use glass or low-binding plastics. Pre-rinse. labware_check->consider_adsorption Standard Plastic final_check Re-evaluate experimental parameters (pH, temp). labware_check->final_check Inert Material

Caption: Troubleshooting flowchart for inconsistent this compound activity.

References

Unexpected side effects of Diisopropyl paraoxon in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisopropyl paraoxon (DFP) and its active metabolite, paraoxon (POX), in animal studies. This resource addresses unexpected side effects and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Beyond acute cholinergic toxicity, what are the unexpected long-term neurological side effects observed in animal models exposed to this compound or paraoxon?

A1: Animal studies have revealed significant long-term neurological deficits that persist long after the acute cholinergic crisis has subsided. These include:

  • Cognitive Impairments: Animals often exhibit deficits in learning and memory. For instance, rats exposed to paraoxon show increased escape latency and swimming distance in the Morris water maze, indicating impaired spatial learning and memory[1].

  • Mood and Anxiety-Related Behaviors: Rodent models demonstrate behaviors analogous to depression and anxiety in humans. This can manifest as increased immobility time in the forced swim test and reduced exploration of open arms in the elevated plus maze.

  • Motor Deficits: While not always a primary long-term outcome, some studies report alterations in motor activity. The specific effects can vary depending on the animal species, age at exposure, and the specific organophosphate compound used[2].

Q2: We are observing signs of significant neuroinflammation in our DFP-exposed animals. Is this an expected side effect and what are the underlying mechanisms?

A2: Yes, neuroinflammation is a well-documented and significant "unexpected" side effect of acute DFP or paraoxon exposure, extending beyond the initial cholinergic toxicity. Key points include:

  • Astrogliosis and Microglial Activation: Exposure to these organophosphates leads to the activation of astrocytes and microglia, the resident immune cells of the central nervous system. This is often evidenced by an increased expression of Glial Fibrillary Acidic Protein (GFAP) in astrocytes[2].

  • Pro-inflammatory Cytokine Release: The activation of glial cells triggers the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various brain regions, particularly the hippocampus[3].

  • Transcriptional Changes: Studies have identified transcriptional changes in the brain following paraoxon exposure, with differentially expressed genes associated with neuroinflammatory pathways[4].

Q3: Our experimental animals are showing evidence of oxidative stress. How does this compound induce this and what are the common biomarkers to measure?

A3: Oxidative stress is a critical secondary mechanism of neurotoxicity induced by DFP and paraoxon. The process is initiated by the overstimulation of cholinergic receptors, leading to a cascade of events that generate reactive oxygen species (ROS).

  • Mechanism: The excessive neuronal firing caused by acetylcholine accumulation leads to excitotoxicity, mitochondrial dysfunction, and an imbalance in cellular redox homeostasis, resulting in increased production of ROS.

  • Common Biomarkers:

    • Lipid Peroxidation: Measured by levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE)[1][2].

    • Antioxidant Enzyme Activity: Decreased activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)[2][5].

    • Reduced Glutathione (GSH): Depletion of this key antioxidant is a common finding[1][6].

Q4: We are investigating non-cholinergic effects of this compound. Are there any reports of its impact on other neurotransmitter systems?

A4: Yes, there is growing evidence that DFP and paraoxon affect neurotransmitter systems beyond the cholinergic pathway. The dopaminergic system, in particular, has been shown to be vulnerable.

  • Dopaminergic System Alterations: Studies have reported changes in dopamine (DA) levels and its metabolites in different brain regions following paraoxon exposure. For example, one study found decreased DA levels in the hippocampus but increased levels in the prefrontal cortex of mice[2]. Another study in rats demonstrated that paraoxon can induce dopamine release in the striatum through a mechanism involving glutamatergic and nitrergic systems[7][8]. These alterations in dopaminergic signaling could contribute to the observed cognitive and behavioral deficits.

Troubleshooting Guides

Issue: High mortality rate in our DFP/paraoxon survival model despite using standard antidotes.

  • Possible Cause: The dose of the organophosphate may be too high for the specific strain or age of the animals. The timing and dosage of the antidotes (atropine, oxime, and diazepam) are also critical.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a pilot study to determine the LD50 of DFP or paraoxon in your specific animal model. The LD50 of subcutaneous paraoxon in Wistar rats has been reported to be 0.33 mg/kg[9].

    • Antidote Regimen Optimization: Ensure the timely administration of antidotes. A common successful regimen in mice involves injecting atropine (4 mg/kg, i.p.), pralidoxime (2-PAM; 25 mg/kg, i.p., twice, 1 h apart), and diazepam (5 mg/kg, i.p.) shortly after the organophosphate injection[2][10].

    • Supportive Care: Provide supportive care such as maintaining body temperature and hydration.

Issue: Inconsistent results in behavioral tests for anxiety and depression.

  • Possible Cause: Variability in animal handling, testing environment, or the timing of the tests after exposure can significantly impact the results.

  • Troubleshooting Steps:

    • Standardize Handling: Acclimate animals to the testing room and handling procedures before the experiment to reduce stress-induced variability[11].

    • Control Environmental Factors: Maintain consistent lighting, noise levels, and temperature during testing.

    • Consistent Timing: Conduct behavioral tests at the same time of day for all animals to minimize circadian rhythm effects.

    • Appropriate Test Selection: Use a battery of tests to assess different aspects of anxiety and depression-like behaviors (e.g., forced swim test, sucrose preference test, elevated plus maze).

Quantitative Data Summary

Table 1: Dose-Response Data for Paraoxon in Rodent Models

Animal ModelCompoundDoseRoute of AdministrationObserved EffectsReference
Wistar RatParaoxon0.33 mg/kgSubcutaneousLD50[9]
Wistar RatParaoxon1 mg/kgIntraperitonealImpaired spatial learning and memory[1]
Swiss CD-1 MouseParaoxon4 mg/kgSubcutaneous>90% survival with antidote treatment, induced long-term recognition memory impairments[2][10]

Table 2: Biomarkers of Oxidative Stress Following Paraoxon Exposure

Animal ModelBrain RegionBiomarkerChangeTime PointReference
Wistar RatHippocampusGlutathione (GSH)Decreased14 and 28 days[1]
Wistar RatHippocampusMalondialdehyde (MDA)Increased14 and 28 days[1]
Swiss CD-1 MouseHippocampus & Prefrontal CortexLipid PeroxidationIncreased72 hours[2]
Swiss CD-1 MouseHippocampus & Prefrontal CortexCatalase (CAT) & Glutathione Peroxidase (GPx1)Downregulated72 hours[2]

Experimental Protocols

1. Protocol for Induction of Paraoxon-Induced Long-Term Cognitive Impairment in Mice

  • Animal Model: Adult male Swiss CD-1 mice.

  • Materials: Paraoxon, Atropine sulfate, Pralidoxime (2-PAM), Diazepam, Saline.

  • Procedure:

    • Inject mice with paraoxon (4 mg/kg, s.c.).

    • One minute later, administer atropine sulfate (4 mg/kg, i.p.) and 2-PAM (25 mg/kg, i.p.).

    • Administer a second dose of 2-PAM (25 mg/kg, i.p.) one hour after the first.

    • Administer diazepam (5 mg/kg, i.p.) to control seizures.

    • Monitor animals closely for signs of cholinergic toxicity and seizures.

    • Perform behavioral testing for cognitive function (e.g., Novel Object Recognition Test, Morris Water Maze) at desired time points post-exposure (e.g., 72 hours, 1 month)[2][10].

2. Protocol for GFAP Immunohistochemistry to Assess Astrogliosis

  • Tissue Preparation:

    • Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde in phosphate buffer.

    • Post-fix the brain in 4% paraformaldehyde and then cryoprotect in a sucrose solution.

    • Cut coronal brain sections (e.g., 30-40 µm) using a cryostat or vibratome.

  • Immunostaining:

    • Wash sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary (e.g., using citrate buffer and heat).

    • Block endogenous peroxidase activity with 3% H2O2 in methanol.

    • Block non-specific binding with a blocking solution (e.g., 5-10% normal serum from the secondary antibody host).

    • Incubate sections with a primary antibody against GFAP (e.g., rabbit anti-GFAP) overnight at 4°C[12].

    • Wash and incubate with a biotinylated secondary antibody.

    • Wash and incubate with an avidin-biotin-peroxidase complex (ABC).

    • Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB).

    • Mount, dehydrate, and coverslip the sections for microscopic analysis[12].

Visualizations

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_exposure DFP/Paraoxon Exposure cluster_assessment Post-Exposure Assessment Animal_Model Rodent Model (e.g., Rat, Mouse) Acclimation Acclimation Period Animal_Model->Acclimation DFP_Admin This compound Administration Acclimation->DFP_Admin Antidote_Admin Antidote Administration (Atropine, Oxime, Diazepam) DFP_Admin->Antidote_Admin Behavioral Behavioral Testing (Cognition, Mood) Antidote_Admin->Behavioral Longitudinal Monitoring Neurochemical Neurochemical Analysis (Neurotransmitters) Antidote_Admin->Neurochemical Terminal Endpoint Histological Histological Analysis (Neuroinflammation, Cell Death) Antidote_Admin->Histological Terminal Endpoint

Caption: Experimental workflow for studying unexpected side effects of DFP.

Signaling_Pathway DFP This compound (DFP) AChE Acetylcholinesterase (AChE) Inhibition DFP->AChE ACh ↑ Acetylcholine AChE->ACh Cholinergic_Receptors Cholinergic Receptor Overstimulation ACh->Cholinergic_Receptors Excitotoxicity Excitotoxicity & Seizures Cholinergic_Receptors->Excitotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Excitotoxicity->Mitochondrial_Dysfunction Neuroinflammation Neuroinflammation (Glial Activation, Cytokines) Excitotoxicity->Neuroinflammation ROS ↑ Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage & Death Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage Cognitive_Deficits Cognitive & Mood Deficits Neuronal_Damage->Cognitive_Deficits

References

Technical Support Center: Diisopropyl Paraoxon (DPP) Interference with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with fluorescent probes in the presence of diisopropyl paraoxon (DPP), a commonly used organophosphate acetylcholinesterase inhibitor.

Frequently Asked Questions (FAQs)

Q1: Can this compound (DPP) directly interfere with my fluorescent probe?

A1: Direct interference from DPP can occur through several mechanisms, with fluorescence quenching being the most probable. While DPP itself does not have significant absorbance or fluorescence in the visible spectrum, it can interact with excited fluorophores, causing a decrease in signal intensity. This can happen through dynamic (collisional) quenching or static quenching (formation of a non-fluorescent complex).[1][2] Additionally, indirect effects such as alteration of the local microenvironment (e.g., pH) can also impact probe fluorescence.

Q2: My fluorescence signal decreases when I add DPP. What could be the cause?

A2: A decrease in fluorescence signal upon addition of DPP is likely due to fluorescence quenching.[1] This can be particularly pronounced if your probe's fluorescence is sensitive to the local chemical environment. Another possibility is an "inner filter effect," where DPP or its degradation products absorb light at the excitation or emission wavelengths of your probe.[2][3][4][5] It is also crucial to consider biological effects of DPP, such as altered cellular metabolism or ion homeostasis, which could indirectly affect the fluorescence of probes monitoring these processes.

Q3: Are specific types of fluorescent probes more susceptible to interference by DPP?

A3: Probes whose fluorescence is sensitive to pH or the presence of charged molecules may be more susceptible. Organophosphate hydrolysis can lead to changes in local pH, which would affect pH-sensitive probes.[6] Probes that rely on enzymatic activity that can be inhibited by DPP will also show altered signals. For instance, DPP is a potent inhibitor of acetylcholinesterase, and assays using fluorescent substrates for this enzyme will be directly affected.

Q4: Can DPP affect my live-cell imaging experiments using calcium or pH indicators?

A4: Yes, DPP can interfere with live-cell imaging that uses fluorescent indicators for ions like calcium or for pH. Organophosphates have been shown to disrupt intracellular calcium homeostasis.[7][8] This is a biological effect of the compound on the cells, which will be reported by a calcium indicator, rather than direct chemical interference with the dye itself. Similarly, if DPP or its breakdown products alter intracellular pH, this will be detected by pH-sensitive probes.

Q5: How can I determine if DPP is interfering with my assay?

A5: A control experiment is the best way to determine interference. This involves measuring the fluorescence of your probe in your experimental buffer or a simplified cell-free system, both with and without DPP. This will help you distinguish between direct chemical interference and biological effects of the compound in a cellular context. See the troubleshooting guide below for a more detailed protocol.

Troubleshooting Guides

Problem 1: Unexpected Decrease in Fluorescence Signal

Possible Causes:

  • Fluorescence Quenching: DPP may be directly quenching the fluorescence of your probe through static or dynamic mechanisms.[1][2]

  • Inner Filter Effect: DPP or its hydrolysis products might be absorbing light at the excitation or emission wavelengths of your probe.[3][4][5]

  • Biological Effects: In cellular assays, DPP could be inducing a physiological change (e.g., decreased cell viability, altered ion concentration) that the probe is detecting.

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • Prepare a solution of your fluorescent probe in the assay buffer.

    • Measure the baseline fluorescence.

    • Add DPP at the same concentration used in your experiment and monitor the fluorescence over time.

    • A rapid decrease in fluorescence suggests direct quenching or inner filter effects.

  • Check for Inner Filter Effect:

    • Measure the absorbance spectrum of DPP in your assay buffer.

    • If there is significant overlap with the excitation or emission spectrum of your fluorescent probe, the inner filter effect is likely contributing.

  • Evaluate Biological Effects:

    • If the cell-free control shows no significant change, the interference is likely biological.

    • Perform a cell viability assay (e.g., MTS or Annexin V staining) in the presence of DPP to rule out cytotoxicity-induced artifacts.

    • Consider that DPP is an acetylcholinesterase inhibitor and may have other off-target effects on cellular signaling.

Problem 2: Inconsistent or Drifting Fluorescence Readings Over Time

Possible Causes:

  • DPP Hydrolysis: this compound can hydrolyze in aqueous solutions, leading to the formation of diisopropyl phosphoric acid and p-nitrophenol. This hydrolysis can alter the pH of the medium, affecting pH-sensitive probes.[9]

  • Photobleaching: The presence of DPP might enhance the rate of photobleaching of the fluorescent probe.

Troubleshooting Steps:

  • Monitor pH:

    • In a parallel experiment without the fluorescent probe, incubate DPP in your assay buffer under the same conditions as your experiment.

    • Measure the pH of the solution at different time points to see if it changes.

    • If a pH change is observed, consider using a stronger buffering agent or adjusting the pH during the experiment.

  • Assess Photostability:

    • Compare the rate of photobleaching of your probe with and without DPP under identical illumination conditions.

    • If photobleaching is accelerated, reduce the excitation light intensity or the exposure time. The use of an anti-fade reagent in fixed-cell imaging can also be beneficial.

Problem 3: Altered Cellular Response in the Presence of DPP and a Fluorescent Indicator

Possible Causes:

  • Synergistic Effects: The fluorescent dye and DPP may have combined effects on the cells. Some fluorescent dyes, particularly calcium indicators, can have off-target effects on cellular functions.[10]

  • Disruption of Ion Homeostasis: Organophosphates can disrupt intracellular calcium signaling pathways.[7][8]

Troubleshooting Steps:

  • Run Dye-Free Controls:

    • Perform your functional assay in the presence of DPP but without the fluorescent indicator to see if the biological response is the same. Use an alternative, label-free method to measure the endpoint if possible.[11][12]

  • Use a Different Indicator:

    • If available, try a fluorescent probe with a different chemical structure to see if the effect persists.

    • Consider using a genetically encoded fluorescent sensor (e.g., GCaMP for calcium) as these are less likely to have the same off-target effects as chemical dyes.

  • Investigate Calcium Signaling Pathways:

    • If you suspect disruption of calcium homeostasis, you can use pharmacological tools to probe the mechanism. For example, test if the effect of DPP is altered by inhibitors of store-operated calcium entry or protein kinase C.[7]

Quantitative Data Summary

The following table summarizes the types of quantitative data that can be generated during troubleshooting.

Parameter AssessedExperimental ApproachExpected Outcome if Interference is Occurring
Direct Quenching Cell-free fluorescence measurement of probe +/- DPP.Decrease in fluorescence intensity in the presence of DPP.
Inner Filter Effect Absorbance spectroscopy of DPP and spectral overlap analysis with the probe.Significant overlap between DPP absorbance and probe excitation/emission spectra.
pH Change pH measurement of assay buffer with DPP over time.A shift in pH over the course of the experiment.
Cytotoxicity Cell viability assay (e.g., MTS, LDH, Annexin V) with DPP.Decreased cell viability at the concentration of DPP used.
Calcium Homeostasis Live-cell imaging with a calcium indicator in the presence of DPP.Altered baseline calcium levels or abnormal calcium transients.[7]

Key Experimental Protocols

Protocol 1: Cell-Free Quenching Assay

  • Prepare a working solution of your fluorescent probe in the assay buffer at the final concentration used in your experiments.

  • Dispense the probe solution into a microplate or cuvette.

  • Measure the baseline fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.

  • Prepare a stock solution of DPP in a compatible solvent (e.g., DMSO).

  • Add a small volume of the DPP stock solution to the probe solution to achieve the desired final concentration. Add the same volume of solvent to a control well.

  • Immediately after addition, mix and measure the fluorescence intensity. Continue to take measurements at regular intervals.

  • A significant and immediate drop in fluorescence compared to the solvent control indicates quenching or inner filter effect.

Protocol 2: Assessment of DPP-Induced pH Changes

  • Prepare your complete assay buffer.

  • Add DPP to the buffer at the final concentration used in your experiments.

  • Incubate the solution under the same conditions (temperature, light exposure) as your cellular assay.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution and measure the pH using a calibrated pH meter.

  • A change in pH over time indicates that DPP hydrolysis is affecting the buffering capacity of your medium.

Visualizations

cluster_0 Troubleshooting Workflow for Decreased Fluorescence Start Decreased Fluorescence Signal Observed CellFree Perform Cell-Free Control Assay Start->CellFree BiologicalEffect Interference is Likely Biological CellFree->BiologicalEffect No Change DirectInterference Direct Interference (Quenching/IFE) CellFree->DirectInterference Change Viability Assess Cell Viability BiologicalEffect->Viability Signaling Investigate Altered Cell Signaling BiologicalEffect->Signaling CheckIFE Check for Inner Filter Effect DirectInterference->CheckIFE Quenching Fluorescence Quenching CheckIFE->Quenching No Overlap IFE Inner Filter Effect CheckIFE->IFE Spectral Overlap

Caption: A logical workflow for troubleshooting decreased fluorescence signals.

cluster_1 Potential Mechanisms of DPP Interference cluster_direct Direct Interference cluster_indirect Indirect Interference DPP This compound (DPP) Quenching Fluorescence Quenching (Static/Dynamic) DPP->Quenching IFE Inner Filter Effect DPP->IFE Hydrolysis Hydrolysis DPP->Hydrolysis AChE AChE Inhibition DPP->AChE Calcium Altered Ca2+ Homeostasis DPP->Calcium FluorescentProbe Fluorescent Probe Signal Quenching->FluorescentProbe decreases IFE->FluorescentProbe decreases pHChange pH Change Hydrolysis->pHChange pHChange->FluorescentProbe alters AChE->FluorescentProbe alters (in enzyme assays) Calcium->FluorescentProbe alters (in Ca2+ imaging)

References

Technical Support Center: Diisopropyl Paraoxon Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the disposal of diisopropyl paraoxon, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly toxic organophosphate compound and a potent acetylcholinesterase inhibitor.[1][2] Exposure can occur through inhalation, skin contact, and ingestion, leading to a cholinergic crisis with symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[2][3] In severe cases, it can lead to respiratory failure and death.[2] Therefore, handling and disposal require strict safety protocols.

Q2: What is the recommended personal protective equipment (PPE) when handling this compound waste?

A2: When handling this compound waste, it is crucial to wear appropriate PPE to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. In case of potential aerosol generation, a respirator may be necessary.

Q3: Can I dispose of small quantities of this compound down the drain?

A3: No, you should never dispose of this compound or any organophosphate waste down the drain.[4] These compounds are highly toxic to aquatic life and can contaminate water systems. All waste must be handled and disposed of according to local, state, and federal regulations.[5]

Q4: What are the approved methods for this compound disposal?

A4: The primary methods for this compound disposal are:

  • Licensed Hazardous Waste Disposal: This is the most common and recommended method. The waste is collected by a certified hazardous waste management company for incineration or other approved disposal techniques.

  • Chemical Inactivation: For small quantities, chemical degradation to less toxic products can be performed in the laboratory before disposal. Alkaline hydrolysis is a common method for this purpose.

Q5: What are the degradation products of this compound hydrolysis?

A5: The hydrolysis of this compound breaks the phosphate ester bond, yielding p-nitrophenol and diisopropyl phosphate. While p-nitrophenol is still a hazardous substance, it is significantly less toxic than the parent compound.

Troubleshooting Guide

Issue Possible Cause Solution
Accidental Spill of this compound Solution Improper handling, container failure.1. Evacuate the immediate area. 2. If safe to do so, contain the spill with an absorbent material like sand, earth, or vermiculite.[6] 3. Wear appropriate PPE, including respiratory protection if necessary. 4. Neutralize the residue with a decontamination solution (e.g., 10% sodium hydroxide solution). 5. Collect the contaminated material in a sealed, labeled container for hazardous waste disposal. 6. Wash the area thoroughly with soap and water. 7. Report the spill to your institution's Environmental Health and Safety (EHS) department.
Incomplete Chemical Inactivation Incorrect pH, insufficient reaction time, or low temperature.1. Verify the pH of the reaction mixture is in the recommended alkaline range (pH > 10). 2. Extend the reaction time, ensuring continuous stirring. 3. If applicable, gently heat the reaction mixture according to a validated protocol. 4. Test a small aliquot of the treated solution for the presence of residual this compound using an appropriate analytical method (e.g., cholinesterase inhibition assay or chromatography) before final disposal.
Clogged Waste Container Vent Crystallization of byproducts or reaction with incompatible waste.1. Do not attempt to clear the vent manually. 2. Segregate the container in a well-ventilated area, away from incompatible materials. 3. Contact your institution's EHS department for guidance on how to proceed. 4. In the future, ensure that only compatible waste streams are mixed and that containers are not overfilled.

Data on Chemical Degradation of Paraoxon

The following table summarizes the degradation efficiency of paraoxon (a close structural analog of this compound) using zero-valent iron (ZVI) nanoparticles. This data illustrates the impact of reagent concentration and pH on degradation.

Treatment ConditionDegradation Efficiency (%) after 3 hours
ZVI Nanoparticle Concentration (for 15 mg/L Paraoxon)
2.0% w/v48.9
4.0% w/v63.9
6.0% w/v75.9
pH (with ZVI nanoparticles)
10Lower efficiency
7Moderate efficiency
4Maximum efficiency

Note: While this data is for paraoxon, similar trends in degradation efficiency are expected for this compound under these conditions.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol outlines a method for the chemical inactivation of small quantities of this compound in a laboratory setting.

Materials:

  • This compound waste solution

  • Sodium hydroxide (NaOH) solution (1 M and 10 M)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Glass beaker or flask of appropriate size

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Work in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Dilution: If the this compound waste is in a non-aqueous solvent, it should be carefully diluted in a compatible aqueous solution.

  • Basification: Place the aqueous this compound solution in a beaker with a stir bar. While stirring, slowly add 1 M NaOH solution to raise the pH to above 10. Use a pH meter or pH strips to monitor the pH. If the concentration of this compound is high, 10 M NaOH may be required to achieve the desired pH.

  • Hydrolysis: Continue stirring the solution at room temperature for at least 24 hours to ensure complete hydrolysis. For more resistant organophosphates, gentle heating may be required, but this should be done with extreme caution and with appropriate institutional safety approval.

  • Neutralization: After the hydrolysis period, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • Disposal: The neutralized solution, now containing p-nitrophenol and diisopropyl phosphate, should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS program.

Visualizations

G cluster_workflow This compound Disposal Workflow start This compound Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood small_quantity Small Quantity? fume_hood->small_quantity chemical_inactivation Chemical Inactivation (Alkaline Hydrolysis) small_quantity->chemical_inactivation Yes large_quantity Large Quantity or Uncertain small_quantity->large_quantity No neutralize Neutralize Solution chemical_inactivation->neutralize licensed_disposal Licensed Hazardous Waste Disposal large_quantity->licensed_disposal end Final Disposal licensed_disposal->end collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste collect_waste->licensed_disposal

Caption: Logical workflow for the safe disposal of this compound.

G cluster_pathway Alkaline Hydrolysis of this compound diisopropyl_paraoxon This compound p_nitrophenol p-Nitrophenol diisopropyl_paraoxon->p_nitrophenol Hydrolysis diisopropyl_phosphate Diisopropyl Phosphate diisopropyl_paraoxon->diisopropyl_phosphate Hydrolysis hydroxide OH- (from NaOH) hydroxide->diisopropyl_paraoxon

Caption: Chemical pathway of this compound degradation via alkaline hydrolysis.

References

Technical Support Center: Overcoming Resistance to Diisopropyl Paraoxon in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to diisopropyl paraoxon (DPP) in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound in cell lines?

Resistance to this compound, an organophosphate, is a multifactorial phenomenon. The primary mechanism of DPP's toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1][2][3] Resistance can arise from:

  • Metabolic Detoxification: Increased activity of detoxification enzymes can neutralize DPP before it reaches its target. This includes:

    • Phase I Enzymes: Cytochrome P450s (CYPs), paraoxonases (PONs), and carboxylesterases (CEs) can hydrolyze or oxidize DPP.[4]

    • Phase II Enzymes: Glutathione S-transferases (GSTs) can conjugate DPP metabolites, facilitating their excretion.[4]

  • Target Site Alteration: Mutations in the gene encoding AChE can reduce its sensitivity to inhibition by DPP.

  • Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump DPP out of the cell.

  • Activation of Stress Response Pathways: Cellular stress responses, such as the MAPK signaling pathway, can be activated to counteract the toxic effects of DPP.[5]

Q2: How can I determine if my cell line has developed resistance to this compound?

The most common method is to determine the half-maximal inhibitory concentration (IC50) of DPP in your cell line and compare it to a known sensitive, parental cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically assessed using a cell viability assay.

Q3: What is a typical IC50 value for this compound?

IC50 values for this compound can vary significantly depending on the cell line and the assay conditions. It is crucial to establish a baseline IC50 in your sensitive parental cell line. For reference, studies on similar organophosphates like paraoxon have shown varying sensitivities. For example, after a 4-day exposure, paraoxon concentrations higher than 200 μM were needed to reduce the viability of NT2 cells.[6]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays.

Possible Causes & Solutions:

CauseSolution
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.
Reagent Preparation Prepare fresh reagents, especially the this compound solution, for each experiment. Ensure complete solubilization of compounds.
Incubation Time Use a consistent incubation time for both the drug treatment and the viability reagent.
Assay Choice The chosen viability assay may not be optimal for your cell line or experimental conditions. Consider trying an alternative method (e.g., switching from an MTT to a resazurin-based assay).[7][8][9]
Cell Health Ensure the parental cell line is healthy and free from contamination. Perform regular cell health checks.
Problem 2: No significant difference in IC50 values between suspected resistant and sensitive cell lines.

Possible Causes & Solutions:

CauseSolution
Insufficient Resistance The level of resistance may be too low to be detected by a standard viability assay. Consider increasing the selection pressure or prolonging the exposure to this compound.
Assay Sensitivity The chosen assay may not be sensitive enough. Consider a more sensitive assay or a different endpoint, such as measuring AChE activity directly.
Mechanism of Resistance The resistance mechanism may not be directly related to cell death. For example, it could involve enhanced metabolic clearance without a significant impact on overall viability at the tested concentrations. Investigate other mechanisms like enzyme activity or gene expression.
Problem 3: Difficulty in interpreting gene expression data.

Possible Causes & Solutions:

CauseSolution
Poor RNA Quality Ensure high-quality RNA is extracted from your cells. Use a method that minimizes degradation.
Inappropriate Reference Genes The chosen reference genes for RT-qPCR may not be stably expressed across your experimental conditions. Validate your reference genes before quantifying the expression of your target genes.[10]
Data Normalization Use appropriate data normalization methods to account for variations in RNA input and reverse transcription efficiency. The ΔΔCT method is a common approach.[10]
Biological vs. Technical Replicates Ensure you have a sufficient number of biological replicates to draw statistically significant conclusions.

Quantitative Data Summary

Table 1: Representative IC50 Values for Organophosphates in Different Cell Lines

CompoundCell LineExposure TimeIC50 (µM)Reference
ParaoxonNT24 days>200[6]
ParaoxonNT215 days>100[6]
MipafoxNT210 days>70[6]
MipafoxNT215 days>200[6]

Table 2: Example of Gene Expression Changes in Resistant Cells

GeneFunctionFold Change in Resistant LineReference
DHRS2Dehydrogenase/reductase7.1 - 11.1[11]
PASD1PAS domain containing 19.1 - 11.7[11]
SATB1Special AT-rich sequence binding protein 12.3 - 2.4[11]
NTSNeurotensin-5.0[11]
CYP6 FamilyCytochrome P450Overexpressed[12][13]

Note: This table provides examples of genes that have been observed to be differentially expressed in resistant cell lines to other compounds and may be relevant to investigate in this compound resistance.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[8] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Paraoxonase (PON1) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits.[14]

  • Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions.

  • Standard Curve Preparation: Prepare a standard curve using the provided fluorescent standard.

  • Reaction Mix: Prepare a reaction mix containing the PON1 substrate and assay buffer.

  • Assay Procedure:

    • Add samples and standards to the wells of a 96-well plate.

    • To verify PON1-specific activity, a selective inhibitor can be added to a subset of samples.

    • Add the reaction mix to all wells.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the change in fluorescence intensity over time. Use the standard curve to determine the PON1 activity in the samples.

Protocol 3: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction: Isolate total RNA from both sensitive and resistant cells using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Primer Design: Design or obtain validated primers for your target genes (e.g., AChE, CYPs, GSTs, PON1) and at least two stable reference genes.

  • RT-qPCR Reaction: Set up the RT-qPCR reaction using a suitable SYBR Green or probe-based master mix, cDNA template, and primers.

  • Thermal Cycling: Perform the RT-qPCR on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data using the instrument's software. Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCT method, normalizing to the reference genes.

Visualizations

Metabolic Pathway of this compound DPP This compound Inhibition Inhibition DPP->Inhibition Detoxification Detoxification DPP->Detoxification AChE Acetylcholinesterase Inhibition->AChE PhaseI Phase I Enzymes (CYPs, PON1, CEs) Detoxification->PhaseI PhaseII Phase II Enzymes (GSTs) Detoxification->PhaseII Metabolites Inactive Metabolites PhaseI->Metabolites PhaseII->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Metabolic fate of this compound in a cell.

Experimental Workflow for Assessing Resistance Start Start with Sensitive and Suspected Resistant Cell Lines Viability Cell Viability Assay (e.g., MTT) Start->Viability IC50 Determine IC50 Viability->IC50 Compare Compare IC50 Values IC50->Compare Resistant Resistance Confirmed Compare->Resistant IC50 Increased NotResistant No Significant Difference Compare->NotResistant IC50 Similar Mechanism Investigate Mechanism Resistant->Mechanism EnzymeAssay Enzyme Activity Assays (PON1, AChE) Mechanism->EnzymeAssay GeneExpression Gene Expression Analysis (RT-qPCR) Mechanism->GeneExpression

Caption: Workflow for confirming and investigating resistance.

MAPK Signaling Pathway in Response to Organophosphate Stress OP Organophosphate (e.g., this compound) ROS Oxidative Stress (ROS) OP->ROS MAPKKK MAPKKK ROS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK ERK ERK MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 Response Cellular Response (Apoptosis, Survival) ERK->Response JNK->Response p38->Response

Caption: MAPK signaling in response to organophosphate stress.

References

Validation & Comparative

A Comparative Analysis of Diisopropyl Paraoxon and Paraoxon-ethyl Inhibition of Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory potency of two organophosphate compounds, diisopropyl paraoxon and paraoxon-ethyl, against acetylcholinesterase (AChE). This document summarizes available experimental data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound against an enzyme is commonly expressed by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Based on available in vitro data, the following table summarizes the IC50 values for paraoxon-ethyl against different molecular forms of rat brain acetylcholinesterase.

CompoundEnzyme SourceMolecular FormIC50 (nM)
Paraoxon-ethylRat Brain Acetylcholinesterase10S32.4[1]
Paraoxon-ethylRat Brain Acetylcholinesterase4S42.4[1]
This compoundRat Brain AcetylcholinesteraseNot AvailableData not found in the conducted search

While this compound is a known acetylcholinesterase inhibitor, specific IC50 or Ki values for its inhibition of rat brain acetylcholinesterase were not available in the searched literature, precluding a direct quantitative comparison of potency with paraoxon-ethyl under identical experimental conditions.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates like this compound and paraoxon-ethyl exert their neurotoxic effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibitory action of organophosphates involves the irreversible phosphorylation of a serine residue within the active site of AChE. This covalent modification renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in hyperstimulation of muscarinic and nicotinic receptors, causing a range of symptoms from muscle twitching and glandular secretions to paralysis and respiratory failure.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to AChE AChE ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE OP Organophosphate (this compound or Paraoxon-ethyl) OP->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound and paraoxon-ethyl against acetylcholinesterase is typically performed using the Ellman's method. This colorimetric assay provides a reliable and high-throughput means of measuring AChE activity.

Principle of the Ellman's Method

The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) solution (e.g., from rat brain homogenate or purified enzyme)

  • This compound and Paraoxon-ethyl stock solutions (in a suitable solvent like ethanol or DMSO)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure
  • Preparation of Reagents: Prepare fresh working solutions of all reagents in phosphate buffer on the day of the experiment.

  • Enzyme and Inhibitor Incubation:

    • To each well of a 96-well microplate, add a specific volume of the AChE enzyme solution.

    • Add varying concentrations of the inhibitor (this compound or paraoxon-ethyl) to the wells. Include control wells with no inhibitor.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the enzyme and the inhibitor.

  • Initiation of the Reaction:

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Measurement of Absorbance:

    • Immediately after adding the substrate, start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a specific duration (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, Inhibitors, DTNB, ATCI) Plate Prepare 96-well Plate Reagents->Plate Add_Enzyme Add AChE to Wells Plate->Add_Enzyme Add_Inhibitor Add Inhibitors (Varying Concentrations) Add_Enzyme->Add_Inhibitor Incubate Incubate (Enzyme + Inhibitor) Add_Inhibitor->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_ATCI Add ATCI (Start Reaction) Add_DTNB->Add_ATCI Measure_Abs Measure Absorbance (412 nm, Kinetic) Add_ATCI->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Workflow for Determining AChE Inhibition Potency.

References

A Researcher's Guide to the Analytical Validation of Diisopropyl Paraoxon Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Diisopropyl paraoxon is critical. This guide provides a comprehensive comparison of analytical methods for its detection, supported by experimental data for analogous compounds, and outlines detailed protocols for method validation.

This compound is an organophosphate compound of significant interest in various research fields. The validation of analytical methods for its detection is paramount to ensure the reliability and accuracy of experimental results. This guide explores different analytical techniques, presenting their performance characteristics and offering detailed experimental protocols to aid in the establishment of new, robust analytical methods.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Sensors are among the most common techniques employed for the analysis of organophosphates.

While specific comparative data for this compound is limited in publicly available literature, performance data for its close structural analog, paraoxon, provides a valuable benchmark for what can be expected.

Table 1: Performance Comparison of a Validated Electrochemical Sensor Method for Paraoxon [1][2]

ParameterPerformance Metric
Linear Range 1.0 to 30 μmol L⁻¹
Limit of Detection (LOD) 0.26 μmol L⁻¹
Limit of Quantification (LOQ) 0.86 μmol L⁻¹
Repeatability (RSD) 4.22%
Reproducibility (RSD) 7.14%
Recovery (in spiked water samples) ~98%

Table 2: Typical Performance of Chromatographic Methods (GC-MS/MS & LC-MS/MS) for Organophosphate Pesticides

ParameterGC-MS/MSLC-MS/MS
Limit of Quantification (LOQ) 4 to 107 pg µL⁻¹ (for various organophosphorus compounds)[3]0.40–5.49 ng L⁻¹ (for various pesticides)[1]
Precision (Intraday RSD) 1 to 10%[3]Typically <15%
Precision (Interday RSD) 1 to 18%[3]Typically <15%
Accuracy (Recovery) Generally 70-120%41 to 127% (for various pesticides)[1]

Experimental Workflows and Protocols

The validation of a new analytical method is a systematic process to ensure its suitability for the intended purpose. The general workflow involves sample preparation, instrumental analysis, and data evaluation against predefined validation parameters.

Method_Validation_Workflow General Workflow for Analytical Method Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Parameters Sample Sample Collection Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup GC_MS GC-MS/MS Analysis Cleanup->GC_MS Analysis LC_MS LC-MS/MS Analysis Cleanup->LC_MS Analysis EC_Sensor Electrochemical Analysis Cleanup->EC_Sensor Analysis Linearity Linearity & Range GC_MS->Linearity Data Evaluation Accuracy Accuracy (Recovery) GC_MS->Accuracy Data Evaluation Precision Precision (Repeatability & Reproducibility) GC_MS->Precision Data Evaluation LOD_LOQ LOD & LOQ GC_MS->LOD_LOQ Data Evaluation Specificity Specificity/Selectivity GC_MS->Specificity Data Evaluation LC_MS->Linearity Data Evaluation LC_MS->Accuracy Data Evaluation LC_MS->Precision Data Evaluation LC_MS->LOD_LOQ Data Evaluation LC_MS->Specificity Data Evaluation EC_Sensor->Linearity Data Evaluation EC_Sensor->Accuracy Data Evaluation EC_Sensor->Precision Data Evaluation EC_Sensor->LOD_LOQ Data Evaluation EC_Sensor->Specificity Data Evaluation

Caption: A generalized workflow for the validation of a new analytical method.

Detailed Experimental Protocols

Below are representative protocols for sample preparation and instrumental analysis based on established methods for organophosphate pesticides. These should be adapted and validated specifically for this compound.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a widely used sample preparation method for pesticide residue analysis in various matrices.

a. Materials:

  • Homogenized sample (e.g., food, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge and centrifuge tubes (50 mL)

b. Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately shake for 1 minute to prevent the formation of agglomerates.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing the appropriate sorbents.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for GC-MS or LC-MS/MS analysis.

Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

a. Instrumentation:

  • Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

  • Capillary column suitable for pesticide analysis (e.g., HP-5MS).

b. Chromatographic Conditions (Typical):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 150 °C at 25 °C/min.

    • Ramp to 300 °C at 5 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

c. Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a. Instrumentation:

  • High-performance liquid chromatograph coupled with a tandem mass spectrometer (HPLC-MS/MS or UPLC-MS/MS).

  • Reversed-phase C18 column.

b. Chromatographic Conditions (Typical):

  • Column Temperature: 40 °C

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

c. Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and product ions for this compound need to be optimized.

Validation of the Analytical Method

A newly developed or modified analytical method must be validated to demonstrate its fitness for purpose. The key validation parameters are outlined below.

Validation_Parameters Key Parameters for Analytical Method Validation cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity/Selectivity Validation->Specificity Robustness Robustness Validation->Robustness

Caption: Essential parameters for the validation of an analytical method.

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank samples and spiked samples to check for interferences.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. The correlation coefficient (r²) should ideally be ≥ 0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. Acceptable recovery is typically within 70-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-assay precision): Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. A common approach is to determine the concentration that gives a signal-to-noise ratio of 3.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A common approach is to determine the concentration that gives a signal-to-noise ratio of 10.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

By following these guidelines and protocols, researchers can confidently validate a new analytical method for this compound, ensuring the generation of high-quality, reliable data.

References

Unveiling the Off-Target Landscape of Diisopropyl Paraoxon: A Comparative Guide to its Cross-Reactivity with Serine Hydrolases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of chemical probes is paramount. Diisopropyl paraoxon (DFP), a potent and widely utilized organophosphate inhibitor, serves as a valuable tool for studying the vast family of serine hydrolases. However, its utility is intrinsically linked to its selectivity. This guide provides a comprehensive comparison of DFP's cross-reactivity with various serine hydrolases, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

This compound, more accurately known as diisopropylfluorophosphate (DFP), is a powerful tool for probing the function of serine hydrolases, a large and diverse class of enzymes that play critical roles in virtually all physiological processes.[1][2][3][4][5] DFP acts by irreversibly phosphorylating the active site serine residue, effectively inactivating the enzyme.[6] While its inhibitory effect on acetylcholinesterase (AChE) is well-characterized, its interactions with other serine hydrolases are less commonly quantified, leading to potential misinterpretation of experimental results. This guide aims to illuminate the broader inhibitory profile of DFP across the serine hydrolase superfamily.

Quantitative Inhibition Profile of this compound (DFP)

To facilitate a clear comparison of DFP's potency across different serine hydrolases, the following table summarizes available quantitative inhibition data (IC50 and Ki values). It is important to note that direct IC50 comparisons can be influenced by assay conditions; however, this compilation provides a valuable overview of DFP's relative affinity for various targets.

Serine HydrolaseEnzyme Commission (EC) NumberCommon AbbreviationDFP Inhibition ValueValue TypeReference(s)
Acetylcholinesterase3.1.1.7AChE0.78 µMIC50[7]
Acylpeptide Hydrolase3.4.19.1APEH22.5 nMIC50 (20-min)[8]
Chymotrypsin3.4.21.1-Competitive Inhibition-[9][10]
Trypsin3.4.21.4-Irreversible Inhibition-[11]

Note: The inhibition of chymotrypsin by DFP has been characterized as competitive, with the inhibition constant varying with pH.[9][10] For trypsin, DFP acts as an irreversible inhibitor.[11] A comprehensive screening of DFP against a wider panel of serine hydrolases using modern proteomic techniques is needed to expand this dataset.

Experimental Methodologies for Assessing Cross-Reactivity

The primary technique for elucidating the cross-reactivity of inhibitors like DFP across the entire serine hydrolase superfamily is Activity-Based Protein Profiling (ABPP) .[1][2][3][4][5] Competitive ABPP, in particular, allows for the assessment of an inhibitor's potency and selectivity in a complex biological sample.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP) for DFP

This protocol outlines the general workflow for determining the off-target profile of DFP using a fluorophosphonate (FP) probe, a structural and functional analog of DFP.

1. Proteome Preparation:

  • Harvest cells or tissues of interest.

  • Lyse the cells or homogenize the tissue in a suitable buffer (e.g., Tris or PBS) to maintain protein function and folding.

  • Determine the protein concentration of the lysate.

2. Competitive Inhibition:

  • Aliquot the proteome into separate tubes.

  • Pre-incubate the proteome aliquots with a range of DFP concentrations (and a vehicle control, e.g., DMSO) for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.

3. Probe Labeling:

  • Add a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., a fluorophore like TAMRA or a biotin tag) to each reaction. The FP probe will covalently label the active site of serine hydrolases that have not been inhibited by DFP.

  • Incubate for a defined period to allow for probe labeling.

4. Sample Analysis (Gel-Based):

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled serine hydrolases using an in-gel fluorescence scanner.

  • A decrease in fluorescence intensity for a specific protein band in the DFP-treated samples compared to the control indicates inhibition by DFP.

5. Sample Analysis (Mass Spectrometry-Based for Target Identification):

  • For biotinylated FP probes, enrich the labeled proteins using streptavidin beads.

  • Digest the enriched proteins into peptides (e.g., with trypsin).

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the DFP-inhibited serine hydrolases.

6. Data Analysis:

  • For gel-based analysis, quantify the fluorescence intensity of the bands to determine the IC50 value of DFP for each inhibited serine hydrolase.

  • For mass spectrometry-based analysis, quantify the relative abundance of peptides from the DFP-treated and control samples to identify off-targets and their extent of inhibition.

Below is a DOT script to visualize the experimental workflow.

experimental_workflow proteome Proteome (Cell/Tissue Lysate) dfp DFP Incubation (Various Concentrations) proteome->dfp probe FP-Probe Labeling (Fluorophore/Biotin) dfp->probe sds_page SDS-PAGE probe->sds_page enrich Streptavidin Enrichment probe->enrich gel_scan In-Gel Fluorescence Scanning sds_page->gel_scan ic50 IC50 Determination gel_scan->ic50 digest Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms quant Target Identification & Quantification lcms->quant

Caption: Competitive ABPP Workflow for DFP Cross-Reactivity Profiling.

Signaling Pathways and Logical Relationships

The cross-reactivity of DFP with serine hydrolases beyond AChE can have significant implications for cellular signaling. The inhibition of these off-target enzymes can perturb various physiological pathways.

Acetylcholinesterase (AChE) and Cholinergic Signaling

The primary and most well-understood target of DFP is AChE. Its inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of neurotransmission.

Below is a DOT script illustrating the impact of DFP on the cholinergic signaling pathway.

cholinergic_pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Activates DFP DFP DFP->AChE Inhibits

Caption: DFP Inhibition of Cholinergic Signaling.

Potential Off-Target Signaling Pathways

The inhibition of other serine hydrolases by DFP can impact a variety of signaling pathways. For instance:

  • Lipid Signaling: Several serine hydrolases, such as fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and diacylglycerol lipase (DAGL), are key regulators of endocannabinoid and other lipid signaling pathways.[12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] Inhibition of these enzymes by DFP could lead to dysregulation of these pathways, affecting processes like pain, inflammation, and neurotransmission.

  • Proteolysis: DFP is known to inhibit various proteases, including trypsin and chymotrypsin.[6][9][10][11][27][28][29][30] Off-target inhibition of cellular proteases could interfere with protein turnover, signaling peptide processing, and other critical cellular functions.

  • Metabolism: Acylpeptide hydrolase, potently inhibited by DFP, is involved in the degradation of N-acetylated peptides.[8] Its inhibition could disrupt normal protein metabolism and cellular homeostasis.

Further research using unbiased techniques like ABPP is crucial to fully map the signaling pathways affected by DFP's cross-reactivity.

Conclusion

References

A Comparative Analysis of Diisopropyl Paraoxon's Effects on Acetylcholinesterase: In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Diisopropyl paraoxon, the active metabolite of the organophosphate insecticide parathion, is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] Understanding the differential effects of paraoxon on AChE in controlled laboratory settings (in vitro) versus within a living organism (in vivo) is paramount for researchers in toxicology, pharmacology, and drug development. This guide provides an objective comparison of the inhibitory actions of this compound on AChE, supported by experimental data and detailed protocols.

Quantitative Comparison of AChE Inhibition

The inhibitory potency of paraoxon on AChE is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 1: In Vitro Inhibition of AChE by this compound in Various Species

SpeciesAChE SourceIC50 (ppm)
Cotesia plutellaeWhole bodyMost Sensitive
Pteromalus puparumWhole bodyData Not Available
Cavia porcellus (Guinea Pig)Data Not AvailableData Not Available
Propylaea japonicaWhole bodyData Not Available
Phyllotreta striolataWhole bodyData Not Available
Prodenia lituraWhole bodyData Not Available
Musca domestica (Housefly)Whole bodyData Not Available
Plutella xylostellaWhole bodyData Not Available
Carassius auratus (Goldfish)Data Not AvailableData Not Available
Rana catesbeiana (Bullfrog)Data Not AvailableLeast Sensitive (2417x less than C. plutellae)

Note: A comprehensive study on ten different species demonstrated a wide range of sensitivity of AChE to paraoxon, with Rana catesbeiana being the least sensitive and Cotesia plutellae being the most sensitive.[1] The exact IC50 values for all species were not provided in the summarized text.

Table 2: In Vivo AChE Inhibition in Rats

Animal ModelTissueParaoxon DosePeak Inhibition TimeApproximate AChE Inhibition
Wistar Albino RatsBrain0.25 mg/kg (subcutaneously)Not SpecifiedStatistically significant decrease
Adult Male RatsBrain0.325 mg/kg (intraperitoneally) for NIMP (sarin surrogate)1 hour~80%
Adult Male RatsBrain0.4 mg/kg (intraperitoneally) for NEMP (VX surrogate)1 hour~80%

Note: In vivo studies demonstrate significant AChE inhibition in the brain of rats following systemic administration of paraoxon or its surrogates.[3][4] The level of inhibition is dose-dependent.

Mechanism of Action: A Direct Inhibition Pathway

This compound exerts its effect through the irreversible inhibition of AChE.[3] This occurs via the phosphorylation of a serine residue within the active site of the enzyme.[1] This covalent modification prevents AChE from hydrolyzing its natural substrate, acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of cholinergic receptors.[5][6]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Paraoxon This compound Paraoxon->AChE Inhibition (Phosphorylation)

Caption: Mechanism of AChE inhibition by this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are summaries of common methods for assessing the effects of paraoxon on AChE.

This spectrophotometric method is widely used to determine AChE activity.

  • Enzyme Preparation: Homogenize the tissue of interest (e.g., brain, erythrocytes) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and determine the protein concentration.[1]

  • Inhibition Step:

    • Prepare a series of this compound solutions of varying concentrations.

    • Incubate a known amount of the enzyme preparation with the paraoxon solutions for a specific time (e.g., 30 minutes at 25°C).[1] A control sample with the solvent (e.g., acetone) but no paraoxon is also prepared.[1]

  • Activity Measurement:

    • The reaction mixture contains a buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate, acetylthiocholine (ATCh).[1]

    • Add the enzyme-inhibitor mixture to the reaction cuvette.

    • AChE hydrolyzes ATCh to thiocholine and acetate.

    • Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[1]

  • Data Analysis: The rate of color change is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the activity of the paraoxon-treated samples to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (e.g., Brain Homogenate) Incubate Incubate Enzyme with Paraoxon (30 min @ 25°C) Enzyme_Prep->Incubate Paraoxon_Sol Paraoxon Solutions (Serial Dilutions) Paraoxon_Sol->Incubate Mix Add to Reaction Mixture (Buffer, DTNB, ATCh) Incubate->Mix Measure Measure Absorbance (412 nm) Mix->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for in vitro AChE inhibition assay.

This protocol outlines the general steps for evaluating the effects of paraoxon in a living organism.

  • Animal Dosing:

    • Administer this compound to the animals (e.g., rats) via a specific route (e.g., subcutaneous or intraperitoneal injection) at a predetermined dose.[3][4] A control group receives the vehicle (e.g., saline).[3]

  • Tissue Collection:

    • At a specific time point after dosing, euthanize the animals.

    • Dissect and collect the tissue of interest, such as the brain.[3]

  • Blood Removal (Optional but Recommended):

    • To avoid interference from blood-borne paraoxon or AChE, it is advisable to perfuse the brain to remove blood.[3]

  • Tissue Homogenization:

    • Homogenize the collected brain tissue in a suitable buffer.

  • AChE Activity Measurement:

    • Measure the AChE activity in the tissue homogenate using the Ellman's method as described in the in vitro protocol.

  • Data Analysis:

    • Compare the AChE activity in the paraoxon-treated group to the control group to determine the percentage of inhibition.

InVivo_Workflow Dosing Animal Dosing (Paraoxon vs. Vehicle) Tissue_Collection Tissue Collection (e.g., Brain) Dosing->Tissue_Collection Perfusion Blood Removal (Perfusion) Tissue_Collection->Perfusion Homogenization Tissue Homogenization Perfusion->Homogenization AChE_Assay AChE Activity Assay (Ellman's Method) Homogenization->AChE_Assay Analysis Data Analysis (% Inhibition) AChE_Assay->Analysis

Caption: Workflow for in vivo AChE inhibition assessment.

Key Differences and Considerations

FeatureIn Vitro StudiesIn Vivo Studies
Complexity Simplified system, isolates the interaction between the inhibitor and the enzyme.Complex biological system, involves absorption, distribution, metabolism, and excretion (ADME).
Control High degree of control over experimental conditions (concentration, temperature, pH).Less control over the local concentration of the inhibitor at the target site.
Metabolism Does not account for metabolic activation or detoxification of the compound.Paraoxon is an active metabolite; in vivo studies account for the biotransformation of the parent compound (parathion).[1]
Physiological Relevance May not fully reflect the physiological response in a whole organism.Provides a more accurate representation of the toxicological effects in a living system.
Data Interpretation Provides direct information on the inhibitory potency (e.g., IC50).Reflects the net effect of the compound after undergoing physiological processes.

References

Reproducibility of Diisopropyl Paraoxon-Induced Neurotoxicity Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The study of diisopropyl paraoxon and its analogs, such as paraoxon (POX) and diisopropylfluorophosphate (DFP), is crucial for understanding the neurotoxic effects of organophosphates. For researchers and drug development professionals, the reproducibility of animal and cellular models is paramount for validating findings and screening potential therapeutic interventions. This guide provides a comparative analysis of common models used to induce and study organophosphate neurotoxicity, with a focus on experimental protocols, key quantitative outcomes, and the underlying signaling pathways.

Comparative Analysis of In Vivo Neurotoxicity Models

In vivo models are essential for studying the systemic effects of this compound-induced neurotoxicity, including behavioral changes and long-term neuropathology. The reproducibility of these models hinges on consistent administration of the organophosphate, supportive care to ensure survival, and standardized methods for assessing outcomes. Below is a comparison of key parameters from representative studies using mouse and rat models.

ParameterMouse Model (POX)Mouse Model (DFP)Rat Model (DFP)
Animal Strain Swiss CD-1C57BL/6JNot specified in abstracts
Organophosphate & Dose Paraoxon (POX), 4 mg/kg, s.c.Diisopropylfluorophosphate (DFP), 9.5 mg/kg, s.c.Diisopropylfluorophosphate (DFP)
Supportive Treatment Atropine (4 mg/kg, i.p.), Pralidoxime (2-PAM, 25 mg/kg, i.p., twice), Diazepam (5 mg/kg, i.p.)[1][2]Atropine sulfate (0.1 mg/kg, i.m.), 2-pralidoxime (25 mg/kg, i.m.)[3]Standard of care often includes atropine, an oxime, and a benzodiazepine[3]
Survival Rate >90%[1][2]Not explicitly stated, but designed as a survival model[3]Survival models are established[3]
Key Neuropathological Findings Increased lipid peroxidation, downregulation of antioxidant enzymes, astrogliosis in hippocampus and prefrontal cortex.[1][2][4]Significant neurodegeneration and neuroinflammation in multiple brain regions at 1, 7, and 28 days post-exposure.[3]Persistent neuropathology and behavioral deficits.[3]
Behavioral Outcomes Long-term recognition memory impairments.[1][2][4] No significant depression, anxiety, or motor incoordination.[1][2][4]Deficits in locomotor and home-cage behavior at 28 days post-exposure.[3]Chronic behavioral and cognitive deficits.[5]
Biochemical Markers Increased 4-HNE; decreased CAT and GPx1; altered dopamine levels.[1][6]Persistent acetylcholinesterase inhibition.[3]Increased biomarkers of reactive oxygen species.[7]

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to the reproducibility of neurotoxicity models. Below are summaries of methodologies employed in the cited studies.

In Vivo Mouse Model of Acute Paraoxon Intoxication

  • Animals: Male Swiss CD-1 mice (7–8 weeks old, weighing 30–40 g) are used.[2]

  • Treatment:

    • Mice are injected subcutaneously (s.c.) with a single dose of 4 mg/kg of paraoxon (POX).[2]

    • One minute following POX injection, an intraperitoneal (i.p.) administration of atropine (4 mg/kg) and pralidoxime (2-PAM, 25 mg/kg) is given to counteract the cholinergic crisis and increase survival.[2]

    • A second dose of 2-PAM (25 mg/kg, i.p.) is administered one hour later.[2]

    • Diazepam (5 mg/kg, i.p.) is also administered to control seizures.[1][2]

  • Behavioral Analysis: Behavioral tests are conducted to assess cognitive functions, such as long-term recognition memory, as well as motor coordination and anxiety-like behaviors.[1][2]

  • Biochemical and Immunohistochemical Analysis: At specific time points (e.g., 72 hours post-exposure), brain tissue from the hippocampus and prefrontal cortex is collected for analysis of oxidative stress markers (e.g., 4-HNE), antioxidant enzymes (e.g., CAT, GPx1), and astrogliosis (GFAP staining).[1][2][4] Neurotransmitter levels, such as dopamine, are also quantified.[1][6]

In Vivo Mouse Model of Acute Diisopropylfluorophosphate Intoxication

  • Animals: Adult male C57BL/6J mice are utilized.[3]

  • Treatment:

    • Mice are injected subcutaneously (s.c.) with DFP (9.5 mg/kg).[3]

    • One minute later, they receive an intramuscular (i.m.) injection of atropine sulfate (0.1 mg/kg) and 2-pralidoxime (25 mg/kg).[3]

  • Monitoring: Animals are monitored for behavioral and electrographic signs of status epilepticus for at least 4 hours post-injection.[3]

  • Long-term Analysis:

    • Acetylcholinesterase (AChE) inhibition is measured in blood and brain tissue at various time points (e.g., up to 14 days).[3]

    • Immunohistochemical analysis is performed at 1, 7, and 28 days post-exposure to assess neurodegeneration and neuroinflammation in different brain regions.[3]

    • Behavioral assessments, including locomotor and home-cage activity, are conducted at 28 days post-exposure.[3]

Signaling Pathways in this compound-Induced Neurotoxicity

The neurotoxic effects of this compound and related compounds are initiated by the inhibition of acetylcholinesterase, which leads to a cascade of downstream events. The following diagrams illustrate the key signaling pathways and a general experimental workflow.

G Signaling Pathway of Organophosphate Neurotoxicity OP This compound / DFP AChE Acetylcholinesterase (AChE) Inhibition OP->AChE Primary Target ACh ↑ Acetylcholine (ACh) in Synaptic Cleft AChE->ACh Cholinergic Cholinergic Receptor Hyperactivation ACh->Cholinergic Excitotoxicity Excitotoxicity (↑ Glutamate Release) Cholinergic->Excitotoxicity SE Status Epilepticus (Seizures) Cholinergic->SE OxidativeStress Oxidative Stress (↑ ROS, ↑ 4-HNE) Excitotoxicity->OxidativeStress SE->OxidativeStress Antioxidant ↓ Antioxidant Defenses (↓ CAT, ↓ GPx1) OxidativeStress->Antioxidant Neuroinflammation Neuroinflammation (Astrogliosis, ↑ GFAP) OxidativeStress->Neuroinflammation Neurodegeneration Neurodegeneration & Neuronal Damage OxidativeStress->Neurodegeneration Neuroinflammation->Neurodegeneration Cognitive Cognitive & Behavioral Deficits Neurodegeneration->Cognitive

Caption: Key signaling cascade following organophosphate exposure.

G General Experimental Workflow for In Vivo Neurotoxicity Studies Animal Animal Model Selection (e.g., Mouse, Rat) Treatment Organophosphate Administration (e.g., POX, DFP) + Supportive Care Animal->Treatment Acute Acute Monitoring (e.g., Seizure Scoring) Treatment->Acute ShortTerm Short-Term Endpoints (e.g., 72 hours) Treatment->ShortTerm LongTerm Long-Term Endpoints (e.g., 28 days) Treatment->LongTerm Biochem Biochemical Analysis (AChE, Oxidative Stress Markers) ShortTerm->Biochem Immunohisto Immunohistochemistry (Neurodegeneration, Neuroinflammation) ShortTerm->Immunohisto LongTerm->Immunohisto Behavior Behavioral Testing (Cognition, Motor Function) LongTerm->Behavior Data Data Analysis & Comparison Biochem->Data Immunohisto->Data Behavior->Data

Caption: A generalized workflow for in vivo organophosphate studies.

Conclusion

The reproducibility of this compound-induced neurotoxicity models is achievable through the strict adherence to established protocols. While different organophosphates (POX vs. DFP) and animal strains may lead to variations in the severity and timeline of neurotoxic effects, the overall pathological cascade, including acetylcholinesterase inhibition, excitotoxicity, oxidative stress, and neuroinflammation, remains a consistent feature. The models presented here, particularly the mouse survival models, provide a robust framework for investigating the mechanisms of organophosphate neurotoxicity and for the preclinical evaluation of novel neuroprotective therapies. Researchers should carefully consider the specific research question when selecting the model, organophosphate, and endpoints for analysis to ensure the generation of reliable and reproducible data.

References

A Head-to-Head Comparison of Diisopropyl Paraoxon Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and purity of chemical reagents are paramount to achieving reliable and reproducible experimental results. Diisopropyl paraoxon, a potent organophosphate acetylcholinesterase inhibitor, is a critical tool in neuroscience research and toxicology studies. This guide provides an objective comparison of this compound from various suppliers, supported by experimental protocols to empower users to verify product performance.

This compound is the isopropyl analog of paraoxon and functions as an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory action leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. Due to its well-defined mechanism of action, this compound is extensively used as a reference compound in studies of cholinergic signaling, neurodegenerative diseases, and the development of antidotes for organophosphate poisoning.

Supplier Comparison

Sourcing high-quality this compound is crucial for research integrity. While many suppliers offer this compound, obtaining detailed, lot-specific purity data without direct inquiry can be challenging. The following table summarizes publicly available information for several notable suppliers in the research chemical space. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) for the specific lot they intend to purchase to obtain precise purity and analytical data.

SupplierProduct NumberStated PurityPhysical FormStorage TemperatureNotes
Sigma-Aldrich (MilliporeSigma) ATEH984B2FFC (via AstaTech, Inc.)95%Pale-yellow to Yellow-brown Liquid2-8°CDetailed CoA may be available upon request.
Santa Cruz Biotechnology sc-208151 (for Paraoxon)Not specified for this compoundNot specified for this compoundNot specified for this compoundSells the related compound Paraoxon; inquiry for this compound is recommended.[2]
Toronto Research Chemicals (TRC) Not readily availableTypically >95% (HPLC) for their products[3]Not specifiedNot specifiedKnown for providing detailed analytical data with their products. Direct inquiry is recommended.
Cayman Chemical Not readily availableHigh purity is typical for their productsNot specifiedNot specifiedA well-regarded supplier of research chemicals; direct inquiry is recommended.
EvitaChem EVT-15517153Not specifiedNot specifiedNot specifiedListed as a supplier.[1]

Note: The information in this table is based on publicly available data and may not be comprehensive. Purity and other specifications can vary between lots. It is imperative to obtain a lot-specific Certificate of Analysis from the supplier before purchase and use.

Experimental Protocols

To ensure the quality and activity of the purchased this compound, researchers can perform in-house validation using standardized methods. Below are detailed protocols for purity analysis by High-Performance Liquid Chromatography (HPLC) and for assessing the inhibitory activity using the Ellman's assay for acetylcholinesterase.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of organophosphate pesticides and can be used to determine the purity of a this compound sample.[4][5][6]

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • This compound sample.

  • Volumetric flasks and pipettes.

  • 0.22 µm syringe filters.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The exact ratio may need to be optimized for best peak separation.

  • Standard Solution Preparation:

    • Accurately weigh a small amount of the this compound reference standard (if available) or the sample to be tested.

    • Dissolve it in acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Prepare a solution of the this compound sample from the supplier in the mobile phase at a concentration that falls within the range of the calibration standards.

    • Filter all standard and sample solutions through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the HPLC system parameters:

      • Flow rate: 1.0 mL/min.

      • Injection volume: 20 µL.

      • Column temperature: 25°C.

      • Detection wavelength: 270 nm (organophosphates typically have a UV absorbance around this wavelength, but it is advisable to determine the optimal wavelength by running a UV scan of the compound).

    • Inject the calibration standards, starting with the lowest concentration, followed by the sample solution.

    • Run a blank (mobile phase) injection between samples to prevent carryover.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample solution using the calibration curve.

    • Calculate the purity of the sample as follows:

      • Purity (%) = (Concentration from HPLC / Prepared concentration) x 100

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Assay)

This spectrophotometric method is widely used to measure AChE activity and its inhibition by compounds like this compound.[7][8][9][10] The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

  • 96-well microplates.

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Acetylcholinesterase (AChE) from a commercial source (e.g., from electric eel).

  • Acetylthiocholine iodide (ATCI), the substrate for AChE.

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • This compound sample.

  • Solvent for this compound (e.g., ethanol or DMSO, ensure final concentration in the assay does not affect enzyme activity).

Procedure:

  • Reagent Preparation:

    • AChE solution: Prepare a working solution of AChE in phosphate buffer. The exact concentration will need to be optimized to yield a linear reaction rate over a few minutes.

    • ATCI solution: Prepare a stock solution of ATCI in water (e.g., 10 mM).

    • DTNB solution: Prepare a stock solution of DTNB in phosphate buffer (e.g., 10 mM).

    • This compound solutions: Prepare a series of dilutions of the this compound sample in the appropriate solvent to determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

  • Assay Protocol (for a 96-well plate):

    • In each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of the this compound solution at various concentrations (or solvent for the control).

      • 20 µL of the AChE solution.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Measurement:

    • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula:

      • % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC Purity Analysis cluster_ache AChE Inhibition Assay prep_standards Prepare Standards hplc_run HPLC Injection & Run prep_standards->hplc_run prep_sample Prepare Sample prep_sample->hplc_run data_analysis Data Analysis & Purity Calculation hplc_run->data_analysis reagent_prep Prepare Reagents (AChE, ATCI, DTNB) incubation Incubate AChE with this compound reagent_prep->incubation reaction Initiate Reaction with ATCI & DTNB incubation->reaction measurement Measure Absorbance at 412 nm reaction->measurement ic50_calc Calculate IC50 measurement->ic50_calc

Fig. 1: Experimental workflow for quality control of this compound.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Diisopropyl_paraoxon This compound Diisopropyl_paraoxon->AChE Irreversibly Inhibits Excess_ACh Excess ACh Overstimulation Receptor Overstimulation Excess_ACh->Overstimulation Causes

Fig. 2: Mechanism of action of this compound in a cholinergic synapse.

References

Validating the Specificity of Diisopropyl Paraoxon as an Acetylcholinesterase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Diisopropyl paraoxon (DPP), an organophosphate compound, as an inhibitor of acetylcholinesterase (AChE). Due to the limited availability of direct quantitative data for DPP's inhibitory activity in publicly accessible literature, this document focuses on a detailed comparison with structurally and functionally related compounds: Paraoxon, Diisopropylfluorophosphate (DFP), and the carbamate inhibitor Neostigmine. The provided experimental protocols and data will aid researchers in designing and interpreting studies aimed at validating the specificity of DPP or similar compounds.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the therapeutic effects of certain drugs, but also the toxicity of various nerve agents and pesticides. Organophosphates, such as this compound, are potent, irreversible inhibitors of AChE. They function by phosphorylating the serine residue within the active site of the enzyme, rendering it inactive. The specificity of an AChE inhibitor is a crucial parameter, as off-target inhibition of other enzymes, such as butyrylcholinesterase (BChE) or carboxylesterases (CES), can lead to unintended side effects.

Comparative Analysis of Acetylcholinesterase Inhibitors

Data Presentation: Inhibitor Specificity

The following table summarizes the available half-maximal inhibitory concentrations (IC50) for Paraoxon, Diisopropylfluorophosphate (DFP), and Neostigmine against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carboxylesterases (CES1 and CES2). Lower IC50 values indicate higher inhibitory potency.

InhibitorTarget EnzymeIC50 (µM)Source
Paraoxon Acetylcholinesterase (Human)0.041[1]
Butyrylcholinesterase (Human)Data not available
Carboxylesterase 1 (Human, recombinant)0.003 (3 nM)
Carboxylesterase 2 (Human, recombinant)Data not available
Diisopropylfluorophosphate (DFP) Acetylcholinesterase (Rat brain)0.343 (343 nM)
Butyrylcholinesterase (Rat brain)Inhibition observed, but IC50 not specified
Monoacylglycerol Lipase (MAGL)10
Fatty Acid Amide Hydrolase (FAAH)56
Neostigmine Acetylcholinesterase (Human)0.062
Butyrylcholinesterase (Human)0.373

Note: The provided IC50 values are sourced from different studies and experimental conditions, which may influence direct comparability.

Experimental Protocols

A standardized method for determining the inhibitory activity of compounds against acetylcholinesterase is crucial for obtaining reliable and comparable data. The most widely used method is the colorimetric assay developed by Ellman.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle:

This assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., ethanol or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor at a known concentration.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 200 µL of phosphate buffer.

    • Control (No inhibitor): 100 µL of phosphate buffer, 50 µL of DTNB, and 50 µL of AChE solution.

    • Test Sample: 100 µL of phosphate buffer, 50 µL of DTNB, a specific volume of the test inhibitor solution, and 50 µL of AChE solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 50 µL of the ATCI substrate solution to all wells (except the blank) to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate AChR->Postsynaptic Signal Transduction DPP This compound (DPP) DPP->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Workflow for IC50 Determination

cluster_workflow IC50 Determination Workflow Start Start Prep Prepare Reagents (AChE, DTNB, Inhibitor) Start->Prep Plate Pipette Reagents into 96-well Plate Prep->Plate Incubate Pre-incubate Inhibitor with AChE Plate->Incubate Add_Substrate Add Substrate (ATCI) Incubate->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot End Determine IC50 Plot->End

Caption: Workflow for Determining the IC50 of an AChE Inhibitor.

References

A Comparative Analysis of the Metabolic Fates of Diisopropyl Paraoxon and Other Key Organophosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of Diisopropyl paraoxon (DFP) and other significant organophosphate (OP) compounds, including parathion, methyl parathion, diazinon, and chlorpyrifos. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their biotransformation and toxicokinetics.

Organophosphates undergo complex metabolic processing in the body, primarily orchestrated by three key enzyme families: Cytochrome P450 monooxygenases (CYPs), Paraoxonase-1 (PON1), and Carboxylesterases (CES). These enzymatic reactions determine the balance between bioactivation to more toxic oxon forms and detoxification, ultimately influencing the overall toxicity of the parent compound.

Key Metabolic Enzymes and Their Roles:

  • Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, predominantly located in the liver, is responsible for the oxidative metabolism of many xenobiotics, including organophosphates. For phosphorothioate OPs like parathion, methyl parathion, diazinon, and chlorpyrifos, CYPs catalyze a desulfuration reaction, converting the parent compound into its more potent acetylcholinesterase-inhibiting oxon analog. CYPs can also detoxify OPs through dearylation, cleaving the molecule to produce less toxic metabolites.[1]

  • Paraoxonase-1 (PON1): This enzyme, primarily associated with high-density lipoproteins (HDL) in the plasma, plays a crucial role in the detoxification of the toxic oxon metabolites of several organophosphates.[2][3] PON1 hydrolyzes the ester bond in the oxon, rendering it inactive. The efficiency of this hydrolysis can vary significantly between individuals due to genetic polymorphisms in the PON1 gene.[3]

  • Carboxylesterases (CES): These enzymes are widely distributed in various tissues and are involved in the hydrolysis of a broad range of ester-containing compounds. In the context of organophosphates, CES can act as stoichiometric scavengers, binding to and detoxifying the OP compounds, thereby preventing them from reaching their primary target, acetylcholinesterase.[4]

Comparative Metabolic Kinetics

The following tables summarize the available quantitative data on the metabolic kinetics of various organophosphates by key human enzyme systems. This data is essential for understanding the relative rates of activation and detoxification, which are critical determinants of toxicity.

Cytochrome P450-Mediated Metabolism

This table presents the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the metabolism of several organophosphates by different human CYP isoforms. Lower Km values indicate a higher affinity of the enzyme for the substrate.

OrganophosphateCYP IsoformMetabolic ReactionKm (µM)Vmax (pmol/min/nmol P450)Reference
Methyl Parathion CYP2B6Desulfuration (Activation)1.252890[1]
CYP2C19Desulfuration (Activation)1.031160[1]
CYP3A4Desulfuration (Activation)1079780[1]
CYP1A2Dearylation (Detoxification)16.81380[5]
CYP3A4Dearylation (Detoxification)1045150[5]
Diazinon CYP1A1Desulfuration (Activation)3.050.89[1]
CYP2C19Desulfuration (Activation)7.742.12[1]
CYP3A4Desulfuration (Activation)28.75.44[1]
CYP2C19Dearylation (Detoxification)5.045.58[5]
Chlorpyrifos CYP2B6Desulfuration (Activation)0.8112544[1]
Malathion CYP2C19Oxidative Desulfuration (Activation)-0.040 (nmol/min/mg protein)[6]

Note: Data for this compound metabolism by CYP enzymes is limited in the reviewed literature.

Paraoxonase-1 (PON1)-Mediated Hydrolysis

This table showcases the catalytic efficiency of PON1 in hydrolyzing the active oxon metabolites of various organophosphates. The activity of PON1 is highly dependent on genetic polymorphisms, particularly at position 192 (Q/R).

Substrate (Oxon)PON1 AlloformRelative Hydrolysis RateReference
Paraoxon R192~9-fold higher than Q192[3]
Chlorpyrifos-oxon R192Significantly more efficient than Q192[3]
Diazoxon R192 & Q192Nearly equivalent and high catalytic efficiencies[3]
Methyl Paraoxon -Lower than Paraoxon[2]
Carboxylesterase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of various organophosphates on human carboxylesterase 1 (hCE1). A lower IC50 value indicates a more potent inhibitor.

OrganophosphateIC50 (nM)Reference
Triphenyl phosphate (TPHP) < 100[7]
Bis-p-nitrophenyl phosphate (BNPP) (Positive Control) 69.3 ± 9.4[7]

Note: While this compound (DFP) is a known inhibitor of carboxylesterases, specific IC50 values for human CES were not found in the initial search. Studies have shown that DFP significantly reduces carboxylesterase activity in plasma, lung, and liver.

Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary metabolic pathways of the discussed organophosphates.

Organophosphate_Metabolism cluster_activation Bioactivation Pathway cluster_detoxification Detoxification Pathways Phosphorothioate OP Parathion / Methyl Parathion Diazinon / Chlorpyrifos Oxon Metabolite Paraoxon / Methyl Paraoxon Diazoxon / Chlorpyrifos-oxon (More Toxic) Phosphorothioate OP->Oxon Metabolite CYP450 (Desulfuration) Detoxified Metabolite 1 p-Nitrophenol / Pyrimidinol (Less Toxic) Phosphorothioate OP->Detoxified Metabolite 1 CYP450 (Dearylation) OP-CES Adduct Organophosphate-Carboxylesterase Adduct (Inactive) Phosphorothioate OP->OP-CES Adduct Carboxylesterase (Scavenging) Detoxified Metabolite 2 Hydrolyzed Oxon (Less Toxic) Oxon Metabolite->Detoxified Metabolite 2 PON1 (Hydrolysis) Oxon Metabolite->OP-CES Adduct Carboxylesterase (Scavenging) Acetylcholinesterase Acetylcholinesterase Oxon Metabolite->Acetylcholinesterase Inhibition

Caption: General metabolic pathways of phosphorothioate organophosphates.

DFP_Metabolism cluster_dfp This compound (DFP) Metabolism DFP This compound (DFP) Hydrolyzed_DFP Diisopropyl Phosphate + Fluoride (Less Toxic) DFP->Hydrolyzed_DFP DFPase (Hydrolysis) DFP_CES DFP-Carboxylesterase Adduct (Inactive) DFP->DFP_CES Carboxylesterase (Inhibition) DFP_AChE DFP-Acetylcholinesterase Adduct (Inhibited) DFP->DFP_AChE Acetylcholinesterase (Inhibition)

Caption: Primary metabolic and inhibitory pathways of this compound (DFP).

Experimental Protocols

In Vitro Metabolism of Organophosphates using Human Liver Microsomes and Recombinant CYP Enzymes

Objective: To determine the kinetic parameters (Km and Vmax) of CYP-mediated metabolism of organophosphates.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP2B6, CYP2C19, CYP3A4)

  • Organophosphate substrate (e.g., parathion, diazinon)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • EDTA

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare a reaction mixture containing the organophosphate substrate at various concentrations in potassium phosphate buffer.

  • Add HLMs or the specific recombinant CYP enzyme to the reaction mixture.

  • Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of metabolites using a validated LC-MS/MS method.

  • Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

PON1-Mediated Hydrolysis of Organophosphate Oxons

Objective: To measure the rate of hydrolysis of organophosphate oxons by PON1.

Materials:

  • Human serum or plasma sample (as a source of PON1)

  • Organophosphate oxon substrate (e.g., paraoxon, chlorpyrifos-oxon)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Calcium chloride (CaCl2, e.g., 2 mM)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the Tris-HCl buffer and CaCl2.

  • Add the serum or plasma sample to the reaction mixture.

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the organophosphate oxon substrate.

  • Monitor the increase in absorbance at a specific wavelength corresponding to the formation of the hydrolysis product (e.g., p-nitrophenol for paraoxon hydrolysis at 412 nm) over time using a spectrophotometer.

  • Calculate the rate of hydrolysis from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be expressed in units per milliliter of serum (U/mL), where one unit represents the hydrolysis of 1 µmol of substrate per minute.

Carboxylesterase Inhibition Assay

Objective: To determine the inhibitory potential (IC50) of an organophosphate on carboxylesterase activity.

Materials:

  • Human liver microsomes or purified human carboxylesterase (e.g., hCE1)

  • Organophosphate inhibitor

  • Carboxylesterase substrate (e.g., p-nitrophenyl acetate)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of dilutions of the organophosphate inhibitor.

  • In a microplate, add the phosphate buffer, the carboxylesterase enzyme source, and the different concentrations of the organophosphate inhibitor.

  • Pre-incubate the mixture at 37°C for a defined period to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the carboxylesterase substrate (e.g., p-nitrophenyl acetate).

  • Monitor the formation of the product (e.g., p-nitrophenol) by measuring the absorbance at 405 nm over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[7]

This guide provides a foundational understanding of the comparative metabolism of this compound and other organophosphates. The provided data and protocols can serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. Further research is warranted to fully elucidate the metabolic kinetics of this compound by key human enzymes to allow for a more direct comparison with other organophosphates.

References

Comparative Analysis of Dose-Response Curves for Diisopropyl Paraoxon and Alternative Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of the dose-response profiles of Diisopropyl paraoxon and other organophosphorus compounds. The data presented herein is intended to support research and development in neurotoxicology and pharmacology.

Introduction

Organophosphorus compounds, including this compound, are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and a range of physiological effects. Understanding the dose-response relationship of these compounds is crucial for assessing their potency and potential therapeutic or toxicological implications. This guide compares the inhibitory effects of this compound's close analog, Diisopropylfluorophosphate (DFP), and other common organophosphates, Paraoxon and Chlorpyrifos-oxon, on AChE activity.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory potency of selected organophosphorus compounds on acetylcholinesterase. The data is presented as the half-maximal inhibitory concentration (IC50) and the bimolecular rate constant (kᵢ), providing a comparative view of their efficacy.

Table 1: IC50 Values for Acetylcholinesterase Inhibition

CompoundEnzyme SourceIC50Reference
Diisopropylfluorophosphate (DFP)Rat Brain Acetylcholinesterase (10S form)2.66 µM[1]
Diisopropylfluorophosphate (DFP)Rat Brain Acetylcholinesterase (4S form)2.98 µM[1]
Diisopropylfluorophosphate (DFP)Rat Hippocampal Slices0.78 µM[2]
ParaoxonRat Brain Acetylcholinesterase (10S form)32.4 nM[1]
ParaoxonRat Brain Acetylcholinesterase (4S form)42.4 nM[1]
ParaoxonHuman Recombinant Acetylcholinesterase316 nM (from pIC50 of 6.50)[3]
ChlorpyrifosHuman Red Blood Cell Acetylcholinesterase0.12 µM[4]
MonocrotophosHuman Red Blood Cell Acetylcholinesterase0.25 µM[4]
ProfenofosHuman Red Blood Cell Acetylcholinesterase0.35 µM[4]
AcephateHuman Red Blood Cell Acetylcholinesterase4.0 µM[4]

Table 2: Bimolecular Rate Constants (kᵢ) for Acetylcholinesterase Inhibition

CompoundEnzyme Sourcekᵢ (M⁻¹ min⁻¹)Reference
ParaoxonRecombinant Human AChE7.0 x 10⁵[5]
ParaoxonRecombinant Mouse AChE4.0 x 10⁵[5]
ParaoxonFetal Bovine Serum AChE3.2 x 10⁵[5]
Chlorpyrifos-oxonRecombinant Human AChE9.3 x 10⁶[5]
Chlorpyrifos-oxonFetal Bovine Serum AChE2.2 x 10⁶[5]
Chlorpyrifos-oxonHuman Red Blood Cell AChE3.8 x 10⁶[5]
Chlorpyrifos-oxonTorpedo AChE8.0 x 10⁶[5]
Chlorpyrifos-oxonRecombinant Mouse AChE5.1 x 10⁶[5]

Experimental Protocols

Determination of Acetylcholinesterase Inhibition (Ellman Method)

The most common method for measuring AChE activity and its inhibition is the Ellman assay. This spectrophotometric method is rapid, simple, and widely used for in vitro kinetic studies.[6]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured by its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.[7][8]

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel, human recombinant, or tissue homogenate)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound or alternatives) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure (adapted from multiple sources): [9][10][11][12][13][14]

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds to achieve a range of desired concentrations.

  • Assay Setup (in a 96-well plate):

    • To each well, add a specific volume of phosphate buffer.

    • Add a small volume of the test compound solution (or solvent for control wells).

    • Add the AChE enzyme solution to each well.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to each well.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a suitable sigmoidal dose-response model.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (AChE, Substrate, DTNB) Plate_Setup Set up Plate: Buffer, Inhibitor, AChE Reagent_Prep->Plate_Setup Inhibitor_Prep Prepare Serial Dilutions of Organophosphates Inhibitor_Prep->Plate_Setup Incubation Incubate to allow inhibitor-enzyme interaction Plate_Setup->Incubation Reaction_Start Initiate Reaction with Substrate (ATCI) Incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates (ΔAbs/min) Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition for each concentration Rate_Calc->Inhibition_Calc Curve_Gen Generate Dose-Response Curve Inhibition_Calc->Curve_Gen IC50_Det Determine IC50 Value Curve_Gen->IC50_Det

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Diisopropyl Paraoxon

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential, step-by-step procedures for the safe and effective disposal of diisopropyl paraoxon, a highly toxic organophosphate compound. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. This compound is an acetylcholinesterase inhibitor and requires careful handling at all times.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all safety measures are in place.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All personnel handling this compound must wear the following:

    • Gloves: Nitrile or butyl rubber gloves are required. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.[1]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]

    • Lab Coat: A chemically resistant lab coat must be worn and kept buttoned.

    • Respiratory Protection: Work must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[2]

  • Emergency Procedures:

    • Spill: In the event of a spill, evacuate the immediate area and alert colleagues. Contain the spill with an inert absorbent material such as vermiculite or sand.[2] Do not use combustible materials. The contaminated absorbent must be collected into a labeled, sealed container for hazardous waste disposal.[2]

    • Exposure:

      • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

      • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration, avoiding mouth-to-mouth contact. Seek immediate medical attention.[1]

      • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

II. Step-by-Step Disposal Protocol: Alkaline Hydrolysis

Alkaline hydrolysis is an effective method for the chemical degradation of this compound into less toxic products. Studies on similar organophosphate compounds have demonstrated high degradation efficiency at an alkaline pH.[4] For instance, the degradation of diisopropyl methylphosphonate (DIMP) reached 98% efficiency at a pH of 10.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (1M or 2M)

  • Ethanol (if the waste is not already in a soluble form)[5]

  • Large beaker or flask for the reaction

  • Stir plate and stir bar

  • pH meter or pH strips

  • Appropriate hazardous waste container

Procedure:

  • Preparation:

    • Perform all steps within a certified chemical fume hood.

    • Ensure all necessary PPE is worn correctly.

    • If the this compound waste is in a pure or non-soluble form, dissolve it in a minimal amount of ethanol before proceeding.[5]

  • Hydrolysis Reaction:

    • Place the this compound solution in the reaction vessel (beaker or flask) with a stir bar.

    • Begin stirring the solution.

    • Slowly add the sodium hydroxide solution to the this compound solution. The goal is to raise the pH to a level of 10 or higher.

    • Monitor the pH of the solution regularly using a calibrated pH meter or pH strips.

    • Allow the reaction to proceed with continuous stirring for a minimum of 24 hours to ensure complete degradation.

  • Neutralization and Waste Collection:

    • After the 24-hour degradation period, check the pH of the solution again. If necessary, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid).

    • Transfer the final neutralized solution to a properly labeled hazardous waste container.

    • Consult your institution's environmental health and safety (EHS) office for final disposal procedures. Do not pour the treated solution down the drain unless explicitly permitted by your local regulations and EHS office.[3]

III. Quantitative Data Summary

ParameterValue/RangeNotes
Target pH for Hydrolysis ≥ 10Higher pH increases the rate of hydrolysis for organophosphates.
Reaction Time ≥ 24 hoursEnsures complete degradation of the this compound.
Final pH for Disposal 6 - 8Neutralization may be required before final disposal.

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the this compound disposal procedure.

DisposalWorkflow cluster_prep Preparation cluster_hydrolysis Alkaline Hydrolysis cluster_final Final Disposal A Don PPE B Work in Fume Hood A->B C Dissolve Waste in Ethanol (if needed) B->C D Add NaOH Solution C->D E Adjust pH to ≥ 10 D->E F Stir for ≥ 24 hours E->F G Neutralize to pH 6-8 F->G H Transfer to Hazardous Waste G->H I Consult EHS for Final Disposal H->I

This compound Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.